Product packaging for Sodium Glutamate Monohydrate(Cat. No.:CAS No. 6106-04-3)

Sodium Glutamate Monohydrate

Cat. No.: B130435
CAS No.: 6106-04-3
M. Wt: 188.13 g/mol
InChI Key: FMGRPEQSMWQKHM-QTNFYWBSSA-N
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Description

Stereoisomerism and Biological Significance of L-Glutamate Anion in Biological Systems

Glutamic acid is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or stereoisomers: L-glutamic acid and D-glutamic acid. wikipedia.org In biological systems, this distinction is critical. The L-isomer is the form predominantly found in nature and is one of the 20 proteinogenic amino acids used by nearly all living organisms for the synthesis of proteins. wikipedia.orgmdpi.com The stereospecificity of enzymes and receptors means that biological processes almost exclusively recognize and utilize the L-form. acs.org While the D-isomer does exist in specific biological contexts, such as in the cell walls of some bacteria, it is the L-glutamate anion that holds widespread significance in mammalian physiology. wikipedia.org The absolute configuration of the L-isomer dictates its functional roles in metabolism and neurotransmission. acs.org

Central Role in Amino Acid Metabolism and Cellular Homeostasis

The L-glutamate anion is a linchpin in cellular metabolism, particularly in the management of nitrogen. wikipedia.orgmdpi.com It acts as a central hub for the synthesis and degradation of other amino acids through transamination reactions. wikipedia.org In these reactions, the amino group of an amino acid is transferred to α-ketoglutarate to form glutamate (B1630785), a process that allows for the interconversion of amino acids and their carbon skeletons. wikipedia.orgnih.gov

Key metabolic reactions involving L-glutamate include:

Transamination : L-glutamate donates its amino group to various α-keto acids, facilitating the synthesis of non-essential amino acids. For instance, glutamate pyruvate (B1213749) transaminase converts glutamate to alanine. nih.gov

Deamination : Through oxidative deamination catalyzed by glutamate dehydrogenase, L-glutamate can release ammonia (B1221849) while being converted back to α-ketoglutarate. wikipedia.org This reaction is crucial for nitrogen excretion and provides a link between amino acid metabolism and the citric acid (TCA) cycle. wikipedia.org

Glutamine Synthesis : L-glutamate is a direct precursor to L-glutamine, a reaction catalyzed by glutamine synthetase. thermofisher.com This process is vital for transporting and detoxifying ammonia in the body, especially in the brain. mdpi.commdpi.com

Glutathione (B108866) Synthesis : L-glutamate is one of the three amino acid components required for the synthesis of glutathione (GSH), a principal antioxidant that protects cells from oxidative stress. nih.govcellsignal.com

This central metabolic position makes L-glutamate essential for maintaining cellular homeostasis, managing nitrogen balance, and providing precursors for energy production and biosynthesis. nih.govthermofisher.com

Function as a Precursor in Neurotransmission Pathways

In the central nervous system (CNS), L-glutamate is of paramount importance as it is the most abundant excitatory neurotransmitter. wikipedia.orgwikipedia.org It is also the precursor for the synthesis of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). wikipedia.orgmdpi.com

The synthesis and recycling of neurotransmitter glutamate are managed by the glutamate-glutamine cycle, which involves both neurons and glial cells (specifically astrocytes). mdpi.commdpi.com In this cycle, glutamate released into the synaptic cleft is taken up by astrocytes and converted into glutamine by glutamine synthetase. mdpi.commdpi.com This glutamine is then transported back to neurons, where it is converted back into glutamate by the enzyme glutaminase, ready to be packaged into synaptic vesicles for future release. mdpi.comcambridge.org

Furthermore, in GABAergic neurons, L-glutamate serves as the direct substrate for the enzyme glutamate decarboxylase (GAD), which catalyzes its conversion to GABA. wikipedia.orgmdpi.com Therefore, the availability and metabolism of L-glutamate are critical for maintaining the delicate balance between excitatory and inhibitory signaling in the brain, which is fundamental for all aspects of brain function, including learning and memory. wikipedia.org

Overview of Advanced Research Domains

The fundamental roles of L-glutamate ensure that Sodium L-glutamate hydrate (B1144303) is a valuable tool in numerous advanced research domains.

Neuroscience : It is widely used to study the mechanisms of synaptic transmission and plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory. wikipedia.org Researchers use it to activate glutamate receptors (NMDA, AMPA, and kainate receptors) in studies investigating neurodegenerative diseases, epilepsy, and psychiatric disorders where glutamatergic signaling is dysregulated. mdpi.comavantorsciences.com

Cell Biology : In cell culture, L-glutamic acid is often included as a component of non-essential amino acid solutions to support robust cell growth, proliferation, and viability. mpbio.comsigmaaldrich.com

Metabolic Studies : It is used in research investigating amino acid metabolism, nitrogen balance, and cellular responses to metabolic stress. mdpi.comnih.gov Studies on cancer cell metabolism often focus on the reliance of cancer cells on glutamine and glutamate for energy and biosynthesis. cellsignal.com

Structural Biology and Biochemistry : Researchers use Sodium L-glutamate to study the structure and function of glutamate-binding proteins, including receptors and enzymes, and to investigate the dynamics of biomolecular hydration. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO4.H2O.Na<br>C5H11NNaO5 B130435 Sodium Glutamate Monohydrate CAS No. 6106-04-3

Properties

Key on ui mechanism of action

L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/

CAS No.

6106-04-3

Molecular Formula

C5H9NO4.H2O.Na
C5H11NNaO5

Molecular Weight

188.13 g/mol

IUPAC Name

sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate

InChI

InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/t3-;;/m0../s1

InChI Key

FMGRPEQSMWQKHM-QTNFYWBSSA-N

impurities

Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence.
Limits of impurities: Chlorides, 0.2%;  Arsenic, 3 ppm (as As);  Heavy metals, 20 ppm;  Lead, 10 ppm

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)O)N.O.[Na+]

Canonical SMILES

C(CC(=O)[O-])C(C(=O)O)N.O.[Na+]

boiling_point

225 °C (decomposes)

Color/Form

White free flowing crystals or crystalline powder
Forms rhombic prisms when crystallized from wate

density

26.2 (saturated water solution at 20 °C)

melting_point

450 °F (Decomposes) (NTP, 1992)

physical_description

Monosodium glutamate appears as white or off-white crystalline powder with a slight peptone-like odor. pH (0.2% solution)7.0. (NTP, 1992)
White, practically odourless crystals or crystalline powder
White solid;  [Merck Index] Fine colorless crystals;  MSDSonline]

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Freely soluble in water;  practically insoluble in ethanol or ether
SPARINGLY SOL IN ALCOHOL
73.9 G PER 100 ML WATER @ 25 °C;  IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS
In water, 385,000 ppm at 25 °C

Synonyms

Aluminum L Glutamate
Aluminum L-Glutamate
D Glutamate
D-Glutamate
Glutamate
Glutamate, Potassium
Glutamic Acid
Glutamic Acid, (D)-Isomer
L Glutamate
L Glutamic Acid
L-Glutamate
L-Glutamate, Aluminum
L-Glutamic Acid
Potassium Glutamate

Origin of Product

United States

Advanced Structural and Spectroscopic Investigations

Crystallographic Studies and Polymorphism of L-Glutamic Acid and its Sodium Salt Hydrates

The solid-state structure of L-glutamic acid and its sodium salt is of significant interest due to the existence of polymorphism, where a compound can exist in multiple crystalline forms. These different forms can exhibit distinct physical and chemical properties.

The crystallization of L-glutamic acid is a complex process governed by factors such as supersaturation, temperature, and the presence of impurities. The formation of crystals begins with nucleation, the initial step where molecules in a solution start to form clusters. For L-glutamic acid, the rate of nucleation is influenced by the degree of supersaturation; higher supersaturation levels can lead to the formation of a metastable α-form, while lower supersaturation favors the more stable β-form. acs.org

The growth of the crystals proceeds from these nuclei. The kinetics of crystal growth can be influenced by the specific crystal faces. For instance, in the case of L-glutamic acid, different faces of the crystal can exhibit different growth rates, leading to variations in crystal morphology. nih.gov The presence of other amino acids can also affect the crystallization process, sometimes acting as impurities that can be incorporated into the crystal lattice. tandfonline.com

L-glutamic acid is known to exist in two main polymorphic forms, designated as α and β. acs.orgtandfonline.com Both forms crystallize in the orthorhombic space group P212121 but differ in their crystal packing and the conformation of the L-glutamic acid molecule. acs.orgnih.gov The β-form is the thermodynamically more stable polymorph. acs.org The α-form is metastable and can transform into the more stable β-form over time, particularly in solution. tandfonline.com This transformation can be influenced by factors such as temperature and the presence of seed crystals of the stable form.

Sodium L-glutamate typically crystallizes as a monohydrate. tandfonline.comnih.gov The hydrate (B1144303) form has a distinct crystal structure compared to the anhydrous polymorphs of L-glutamic acid. researchgate.net The interconversion between the anhydrous and hydrated forms is a key aspect of its solid-state chemistry and is often dependent on the humidity and temperature conditions. nih.gov

Table 1: Crystallographic Data for L-Glutamic Acid Polymorphs

Polymorph Crystal System Space Group Key Structural Features
α-L-Glutamic Acid Orthorhombic P212121 Metastable form, prismatic shape. acs.orgrsc.org
β-L-Glutamic Acid Orthorhombic P212121 Stable form, needle or flower-like shape. acs.orgrsc.org

The specific polymorphic form of L-glutamic acid obtained from a crystallization process is highly dependent on the experimental conditions. Key factors include:

Cooling Rate: Rapid cooling of a saturated solution tends to favor the formation of the metastable α-form, while slow cooling allows for the crystallization of the more stable β-form. tandfonline.com

Supersaturation: High supersaturation conditions can lead to the nucleation and growth of the α-polymorph, whereas lower supersaturation levels are more likely to yield the β-polymorph. acs.org

Impurities: The presence of other amino acids, such as L-aspartic acid, L-phenylalanine, and L-tyrosine, can promote the crystallization of the α-form and inhibit its transformation to the β-form. tandfonline.com

pH: The pH of the crystallization medium can influence the ionic form of the glutamic acid molecule, which in turn can affect which polymorph is favored. tandfonline.com

For sodium L-glutamate, the control of crystallization conditions is crucial for obtaining the desired hydrate form with consistent crystal morphology. google.com

Vibrational Spectroscopy Applications in Elucidating Molecular Structure and Interactions

Vibrational spectroscopy, including infrared (IR), Raman, and terahertz (THz) spectroscopy, provides valuable insights into the molecular structure, intermolecular interactions, and dynamics of L-glutamic acid and its sodium salt.

IR and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the vibrational modes within a molecule. The spectra of L-glutamic acid and sodium L-glutamate exhibit characteristic bands corresponding to the vibrations of the amino group (NH2), carboxyl groups (COOH and COO-), and the carbon skeleton. rasayanjournal.co.inirb.hr

Table 2: Characteristic Vibrational Frequencies (cm-1) for Sodium L-Glutamate

Vibrational Mode IR Frequency (cm-1) Raman Frequency (cm-1) Assignment
NH2 symmetric stretching 3343 3200 Vibration of the amino group. rasayanjournal.co.in
NH2 antisymmetric stretching 3400 3400 Vibration of the amino group. rasayanjournal.co.in
CH2 stretching 2927, 2948 - Vibration of the methylene (B1212753) groups. rasayanjournal.co.in
C=O stretching ~1680 - Vibration of the carbonyl group. researchgate.net
COO- symmetric stretching - 1367 Vibration of the carboxylate group. irb.hr
CH2 wagging 1360, 1340 1356, 1322 Deformation of the methylene groups. rasayanjournal.co.in
COOH deformation - 858 Deformation of the carboxylic acid group. qascf.com
C-C stretching 1082, 1055, 1000, 900 1056, 1000, 900 Vibration of the carbon skeleton. rasayanjournal.co.in

Terahertz (THz) spectroscopy operates in the far-infrared region of the electromagnetic spectrum and is particularly sensitive to the collective vibrational modes of molecules and the dynamics of hydrogen-bonding networks. nih.govillinois.edu This makes it an excellent tool for studying the hydration of biomolecules like sodium L-glutamate. researchgate.net

The THz spectra of the anhydrous α and β polymorphs of L-glutamic acid are distinctly different from each other and from the spectrum of sodium L-glutamate monohydrate. researchgate.net The presence of water of hydration in sodium L-glutamate monohydrate gives rise to unique spectral features in the THz region, which are associated with the collective vibrations of the water molecules and their interaction with the glutamate (B1630785) ion. researchgate.net These measurements provide insights into the extent and dynamics of the hydration shell surrounding the molecule. researchgate.net The technique can be used to probe the long-range collective dynamics that are crucial for understanding biomolecular function. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) for Interfacial Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that provides significantly enhanced Raman signals from molecules adsorbed onto roughened metal surfaces or nanoparticles, allowing for the study of interfacial phenomena at high sensitivity. researchgate.netirdg.org Investigations into sodium L-glutamate and its corresponding acid form, L-glutamic acid, using SERS have provided critical insights into its binding behavior with metallic substrates, which is crucial for the development of sensors and for understanding its interactions in biological systems. mdpi.comresearchgate.net

Research employing SERS for L-glutamic acid has focused on its interaction with silver (Ag) and gold (Au) nanoparticles, which serve as the SERS-active substrates. researchgate.netmdpi.com The enhancement of the Raman signal allows for the detection of the analyte even at very low concentrations. nih.gov The specific vibrational modes that are enhanced, and the shifts in their frequencies compared to the normal Raman spectrum, reveal information about the molecule's orientation and which functional groups are involved in the binding to the metal surface. researchgate.netmdpi.com

Studies have shown that the interaction is highly dependent on pH, which alters the protonation state of the glutamic acid's carboxyl and amino groups. mdpi.com At a pH of 12, where both carboxylic groups are deprotonated, SERS spectra suggest a complex formation between the glutamic acid dianion and the sodium cation, which influences the interaction with the metal surface. researchgate.net It has been observed that gold atoms tend to bind preferentially to the amino group, whereas silver atoms show a preference for binding to the hydroxyl groups of the carboxylate functions. mdpi.com This differential binding is a key finding from interfacial studies using SERS.

The table below summarizes key SERS bands observed for L-glutamic acid on silver and gold substrates, providing insights into the molecule-surface interaction. The assignment of these bands helps to elucidate the binding mechanism.

Observed SERS Band (cm⁻¹) on AgObserved SERS Band (cm⁻¹) on AuVibrational AssignmentInference on Interfacial Interaction
~1401~1379COO⁻ symmetric stretchingEnhancement suggests the involvement of the carboxylate group in the binding to the metal surface. researchgate.net
~1048Not prominently reportedC-N stretchingIndicates interaction via the amino group, particularly with silver surfaces. researchgate.net
~952~950C-C stretchingRepresents the carbon backbone of the molecule, its enhancement confirms the presence of the molecule on the surface. researchgate.net
~830~840CH₂ rockingVibrations of the methylene groups, providing information on the molecule's conformation upon adsorption. researchgate.net

Theoretical Calculation of Vibrational Modes using Quantum Chemistry

Quantum chemistry provides a theoretical framework for calculating the vibrational frequencies of molecules, which can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. rasayanjournal.co.incuny.edu For sodium L-glutamate, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict its vibrational spectrum. rasayanjournal.co.innih.gov These calculations are fundamental for the accurate assignment of experimentally observed vibrational bands and for understanding the molecule's structural and electronic properties. rsc.org

The process begins with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov Following this, a vibrational frequency analysis is performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants for the molecular vibrations. smu.edu From these force constants, the frequencies of the normal modes of vibration are determined. nih.gov The results can then be compared with experimental FT-IR and FT-Raman spectra. rasayanjournal.co.inresearchgate.net

For complex biological molecules like L-glutamate, these calculations can be challenging due to the molecule's flexibility and the influence of its environment, such as solvent effects. nih.gov Therefore, computational models may include explicit solvent molecules or use continuum solvation models to better replicate experimental conditions. rsc.orgresearchgate.net Studies have successfully used methods like B3LYP/6-31G* to calculate the vibrational frequencies of glutamate in various environments, including in aqueous solution and when bound to a protein. nih.gov

The comparison between calculated and observed vibrational frequencies allows for a detailed and reliable assignment of the spectral bands to specific molecular motions. The table below presents a comparison of experimentally observed Raman bands for L-glutamic acid with theoretically calculated values, demonstrating the accuracy of the computational methods.

Experimental Raman Band (cm⁻¹)Calculated (HF) Band (cm⁻¹)Vibrational Assignment
16891761C=O stretching
14561456CH₂ in-plane deformation
14111403C-N amide stretching
13221351ωCH₂ (wagging)
12561276τCH₂ (twisting)
11331134NH₂ rocking
900899C-C stretching

Data derived from studies on L-glutamic acid derivatives. rasayanjournal.co.in

Solution Chemistry and Hydration Dynamics

Dielectric Relaxation Spectroscopy (DRS) for Probing Hydration Phenomena

Dielectric Relaxation Spectroscopy (DRS) is a powerful technique for investigating the hydration and dynamics of ions in solution. nih.govrsc.org By measuring the frequency-dependent complex permittivity of a solution, DRS can provide insights into the rotational dynamics of solute and solvent molecules, as well as the extent and nature of their interactions. bohrium.com

Studies on aqueous solutions of sodium L-glutamate have revealed detailed information about the hydration shell of the L-glutamate anion (Glu⁻). nih.govresearchgate.net At infinite dilution, the L-glutamate anion influences the dynamics of a significant number of water molecules, extending beyond its first hydration shell. nih.govrsc.org However, this hydration is described as fragile, and at concentrations of 0.3 M and higher, it appears to be primarily restricted to water molecules that form hydrogen bonds with the carboxylate groups of the anion. nih.govresearchgate.net

DRS studies have identified distinct relaxation processes in these solutions, which correspond to different molecular motions. nih.gov These include the reorientation of the L-glutamate anion itself, the dynamics of "slow" water molecules within the hydration shell, and the cooperative relaxation of the bulk water's hydrogen-bond network. nih.gov The presence of "slow" water indicates that the water molecules hydrating the glutamate (B1630785) anion have retarded dynamics compared to bulk water. nih.gov

Relaxation ProcessCharacteristic Timescale (τ)Description
L-Glutamate Reorientation~150 psRotational diffusion of the individual Glu⁻ anion. nih.gov
"Slow" Water Dynamics~20 psReorientation of water molecules dynamically retarded by interaction with Glu⁻. nih.gov
Bulk Water Relaxation~8 psCooperative resettling of the hydrogen-bond network of bulk water. nih.gov

The number of water molecules in the hydration shell can also be quantified. At high dilution, a single L-glutamate anion can dynamically affect approximately 42 water molecules. acs.org This includes about five water molecules that are considered "irrotationally bound" or essentially frozen on the timescale of the DRS measurement. acs.org

Statistical Mechanics and Molecular Simulations of Aqueous Sodium L-Glutamate Solutions

Computational methods, including statistical mechanics and molecular simulations, provide a molecular-level view that complements experimental findings from techniques like DRS.

The Reference Interaction Site Model (RISM) is a statistical mechanical theory of molecular liquids that can be used to calculate the spatial distribution of solvent molecules around a solute. nih.govscm.com Both 1D- and 3D-RISM calculations have been applied to aqueous sodium L-glutamate solutions to investigate the solvent structure. nih.govresearchgate.net

These calculations help in visualizing and quantifying the probability of finding solvent atoms (oxygen and hydrogen of water) at different positions around the L-glutamate anion. nih.govmdpi.com RISM calculations have supported the findings from DRS, providing a theoretical basis for understanding the hydration structure and the arrangement of water molecules in the vicinity of the glutamate ion. researchgate.netacs.org

Simulations have shown that the L-glutamate structure is well-reproduced by certain force fields, and they confirm significant binding between sodium ions and the carboxylate groups. nih.gov However, some simulations have struggled to replicate the experimentally observed reduction in water-water correlations at higher concentrations, suggesting limitations in the force fields used for concentrated ionic solutions. nih.gov MD simulations also play a crucial role in understanding the conformational flexibility of glutamate when interacting with other molecules, such as receptors. uah.esnih.gov

Ion-Binding and Association Phenomena in Aqueous Media

In aqueous solutions of sodium L-glutamate, there is a significant degree of ion pairing between the sodium cation (Na⁺) and the L-glutamate anion (Glu⁻). nih.govacs.org Neutron diffraction studies have indicated that at higher concentrations, the sodium ion is not fully hydrated and coordinates with a carboxylate oxygen, showing a preference for the side-chain carboxylate group. nih.gov

MD simulations have also confirmed this ion-binding, although different studies have reported preferences for either the backbone or the side-chain carboxylate group, sometimes depending on the concentration. nih.govacs.org The formation of these [Na⁺Glu⁻]⁰ ion pairs is a dynamic process, and their lifetime is expected to be shorter than the rotational timescale of the glutamate anion. nih.govresearchgate.net There is also some evidence from simulations for the formation of L-glutamate aggregates (Glu⁻–Glu⁻), particularly at higher concentrations, where the side-chain of one glutamate molecule forms hydrogen bonds with the ammonium group of another. nih.govacs.org

Interacting SpeciesType of InteractionPreferred Binding Site on Glutamate
Na⁺ and Glu⁻Ion PairingCarboxylate groups (preference for side-chain or backbone can vary with conditions). nih.govacs.org
Glu⁻ and Glu⁻AggregationHydrogen bonding between the side-chain carboxylate and the ammonium group. nih.govacs.org

Formation of Sodium-Glutamate Ion Pairs

In aqueous solutions, sodium and glutamate ions are not entirely free. As the concentration of sodium L-glutamate increases, there is a significant rise in the formation of sodium-glutamate ion pairs nih.govacs.org. This phenomenon occurs when hydrating water molecules are partially substituted by Na+ ions, which are then shared between the oxygen atoms of the glutamate's carboxylate groups nih.govacs.org.

Studies utilizing dielectric relaxation spectroscopy (DRS) combined with theoretical calculations have explored these interactions. In dilute solutions, a glutamate anion influences the dynamics of a significant number of water molecules, creating an extended hydration shell acs.org. However, as the concentration increases to approximately 0.4 M, these hydration shells begin to overlap. This "crowding" effect reduces the number of water molecules dynamically affected by each glutamate ion, facilitating closer association between the sodium and glutamate ions to form neutral [Na⁺Glu⁻]⁰ ion pairs nih.govacs.orgresearchgate.net. Neutron diffraction studies on concentrated (1.57 M) sodium glutamate solutions have confirmed that the Na+ ion is not fully hydrated, instead coordinating with both water molecules and a carboxylate oxygen from the glutamate, preferably from the side-chain nih.govacs.org.

Impact of Various Cations (e.g., Li+, Mg2+, Ca2+) on Glutamate Hydration and Interactions

The hydration environment and ionic interactions of glutamate are significantly influenced by the presence of other cations. Research using dielectric relaxation spectroscopy on ~0.4 M sodium glutamate solutions with added salts (LiCl, MgCl₂, CaCl₂) revealed the formation of new ion pairs between the added cations and the glutamate anion nih.gov.

Specifically, for solutions containing MgCl₂ and CaCl₂, a distinct relaxation mode was identified and assigned to an ion pair formed between the cation (Mg²⁺ or Ca²⁺) and the side-chain carboxylate group of the glutamate nih.gov. The tendency to form these ion pairs, indicated by binding constants, was found to increase in the order of Li⁺ < Mg²⁺ < Ca²⁺ nih.gov.

These cations also alter the hydration dynamics of the glutamate ion. The effective number of "slow" or moderately retarded water molecules hydrating each glutamate ion, denoted as Zₛ(Glu⁻), decreases as the concentration of the added salts increases. This indicates that the cations compete with water molecules in the glutamate's primary hydration shell.

Effective Slow-Water Hydration Number of Glutamate (Zₛ(Glu⁻)) with Added Cations
Added SaltSalt Concentration (M)Effective Hydration Number (Zₛ(Glu⁻))
None0.0~9.4
LiCl0.5~8.5
LiCl1.0~7.8
MgCl₂0.5~7.0
MgCl₂1.0~5.5
CaCl₂0.5~6.5
CaCl₂1.0~5.0

Data compiled from findings presented in studies on cation-binding of glutamate in aqueous solutions nih.govacs.org. The values are approximate and illustrative of the trend.

Investigation of L-Glutamate Aggregate Formation in Concentrated Solutions

In concentrated solutions, L-glutamate can participate in and promote the formation of molecular aggregates. While the self-aggregation of glutamate itself is complex, its role in inducing the aggregation of larger biomolecules, such as proteins, has been studied. Research has shown that monosodium glutamate can significantly enhance the aggregation of proteins like Bovine Serum Albumin (BSA) frontiersin.org.

The mechanism appears to be a nucleation-dependent polymerization, where the presence of MSG facilitates the initial formation of small nuclei, which then rapidly grow into larger aggregates. This process is highly dependent on both the concentration of MSG and the temperature. As the concentration of MSG increases, the rate of aggregation also increases frontiersin.org. Similarly, elevating the temperature significantly enhances the aggregation process, leading to a higher turbidity of the solution frontiersin.org.

Studies on poly-L-glutamic acid, a polypeptide chain of glutamate units, further support the tendency for glutamate to form ordered aggregates under specific conditions. By adjusting factors like pH and salt concentration, poly-L-glutamic acid can form large lamellar structures that contain extensive β-sheet secondary structures, which are characteristic of many protein aggregates nih.gov.

Effect of Monosodium Glutamate (MSG) Concentration on BSA Aggregation
MSG Concentration (M)Relative Aggregation (Absorbance at 600 nm)
0.1Low
1.0Moderate
2.5High
4.5Very High

This table illustrates the qualitative trend of increased protein aggregation with rising MSG concentration as observed in kinetic studies frontiersin.org.

Enzymatic Pathways and Metabolic Regulation of Glutamate

The Glutamine-Glutamate Cycle Dynamics

The glutamine-glutamate cycle is a crucial metabolic pathway in the central nervous system, facilitating the recycling of the neurotransmitter glutamate (B1630785). This process involves a close collaboration between neurons and astrocytes, ensuring a steady supply of glutamate for neurotransmission while also protecting neurons from its potential excitotoxicity. wikipedia.orgnih.gov

The cycle begins with the release of glutamate from presynaptic neurons into the synaptic cleft during excitatory neurotransmission. sysy.com To terminate the signal and prevent excitotoxicity, glutamate is rapidly removed from the synapse, primarily by high-affinity excitatory amino acid transporters (EAATs) located on the surface of adjacent astrocytes. nih.govsysy.com Within the astrocytes, the enzyme glutamine synthetase converts glutamate into the non-neuroactive amino acid glutamine. nih.gov

This newly synthesized glutamine is then released from astrocytes and taken up by neurons through specific transporters. nih.govfrontiersin.org Inside the neuron, the mitochondrial enzyme phosphate-activated glutaminase converts glutamine back into glutamate. wikipedia.orgnih.gov This regenerated glutamate is then packaged into synaptic vesicles by vesicular glutamate transporters (VGLUTs), ready for the next round of neurotransmitter release. wikipedia.orgsysy.com Electrophysiological evidence has demonstrated that this astrocyte-dependent glutamate-glutamine cycle is essential for maintaining active neurotransmission at excitatory terminals, particularly during periods of high-frequency activity. nih.gov

Key Steps in the Glutamine-Glutamate Cycle for Neurotransmission
Step 1: Glutamate Release Glutamate is released from the presynaptic neuron into the synaptic cleft. sysy.com
Step 2: Astrocytic Uptake Glutamate is taken up from the synaptic cleft by astrocytes via excitatory amino acid transporters (EAATs). nih.gov
Step 3: Glutamine Synthesis In astrocytes, glutamine synthetase converts glutamate to glutamine. nih.gov
Step 4: Glutamine Transport Glutamine is transported from astrocytes to neurons. frontiersin.org
Step 5: Glutamate Regeneration In the neuron, glutaminase converts glutamine back to glutamate. wikipedia.org
Step 6: Vesicular Packaging The recycled glutamate is packaged into synaptic vesicles for future release. sysy.com

The glutamine-glutamate cycle plays a vital role in cerebral ammonia (B1221849) detoxification. wikipedia.orgfrontiersin.org Ammonia is a neurotoxic compound that can arise from various metabolic processes. frontiersin.org The brain is particularly vulnerable to elevated ammonia levels, which can lead to a range of neurological impairments. wikipedia.org

Astrocytes are the primary site of ammonia detoxification in the brain, a process critically dependent on glutamine synthetase. nih.govresearchgate.net This enzyme incorporates ammonia into the glutamate molecule to form glutamine, effectively sequestering the toxic ammonia. nih.govlibretexts.org This reaction is the principal pathway for ammonia removal in the brain. nih.gov The resulting glutamine can then be safely transported out of the brain or used for other metabolic purposes. mdpi.com

When one molecule of glutamate is converted to glutamine in an astrocyte, one molecule of ammonia is consumed. wikipedia.org This process is essential for maintaining low, non-toxic ammonia levels in the brain. researchgate.net Disturbances in this cycle, often secondary to liver damage, can lead to an accumulation of ammonia and glutamate in the brain, contributing to excitotoxicity and impaired memory function. frontiersin.org

Glutamine Synthetase (GS) Activity and Regulatory Mechanisms

Glutamine synthetase (GS) is a key enzyme in nitrogen metabolism, catalyzing the ATP-dependent synthesis of glutamine from L-glutamate and ammonia. acs.org This reaction is central to the glutamine-glutamate cycle and ammonia detoxification. researchgate.net

The synthesis of glutamine from L-glutamate and ammonia catalyzed by GS occurs in a two-step process. First, ATP phosphorylates glutamate to form a γ-glutamyl phosphate intermediate. wikipedia.org This activated intermediate then reacts with ammonia to form glutamine and inorganic phosphate. acs.orgwikipedia.org This reaction is a major route for the incorporation of inorganic nitrogen into organic molecules. oup.com

The reaction can be summarized as follows: Glutamate + ATP + NH₃ → Glutamine + ADP + Pᵢ

GS is a ubiquitous enzyme found in all domains of life, highlighting its fundamental metabolic importance. acs.org

In the brain, glutamine synthetase is predominantly localized within astrocytes. nih.govnih.gov This specific localization is crucial for its role in the glutamate-glutamine cycle and ammonia detoxification, as astrocytes are strategically positioned to manage neurotransmitter levels and metabolic waste in the synaptic environment. nih.govresearchgate.net Ultrastructural studies have shown that GS is found throughout the astrocytic cytoplasm, including its finest processes. frontiersin.org While primarily cytosolic, some studies suggest a potential association of GS with vesicular structures within astrocytes. frontiersin.orgresearchgate.net

Beyond the brain, GS is expressed in various other tissues, including the liver, muscle, and lungs. mdpi.com In the liver, GS is found in a specific population of hepatocytes surrounding the central veins, where it plays a role in scavenging ammonia that has escaped the urea cycle. researchgate.net In plants, different isoforms of GS exist, with one being localized in the cytosol and another translocated into chloroplasts. wikipedia.org The plastidic GS is involved in ammonia assimilation from nitrate reduction and photorespiration. oup.com

Localization of Glutamine Synthetase
Brain Predominantly in the cytoplasm of astrocytes. nih.govresearchgate.net
Liver In perivenous hepatocytes. researchgate.net
Muscle and Lungs Expressed in these tissues. mdpi.com
Plants Isoforms are found in the cytosol and plastids (chloroplasts). wikipedia.org

The expression and activity of glutamine synthetase are tightly regulated at both the transcriptional and post-translational levels to meet the metabolic needs of the cell and organism.

Transcriptional Regulation: The gene encoding GS, often denoted as glnA, is subject to complex transcriptional control. wikipedia.org In some bacteria, the transcription of glnA is controlled by the nitrogen status of the cell, with repressor proteins like AmtR preventing transcription in nitrogen-rich conditions. oup.com In plants, the expression of the gene for the chloroplastic isoform (GS2) is influenced by light and the availability of nitrogen sources like nitrate and ammonia. oup.com

Post-Translational Regulation: Post-translational modifications provide a rapid mechanism for modulating GS activity. A well-studied example in bacteria is the covalent adenylylation of a specific tyrosine residue on the GS enzyme. oup.com This modification, catalyzed by adenylyltransferase, leads to the inactivation of GS. nih.gov The reverse reaction, deadenylylation, restores enzyme activity. wikipedia.org This process is intricately controlled by regulatory proteins that sense the intracellular nitrogen levels. nih.gov In skeletal muscle, GS expression is regulated by both transcriptional and post-translational mechanisms in response to physiological stress, with glucocorticoids increasing GS mRNA levels. nih.gov

Contribution to Nitrogen Metabolism and Nitrogen Use Efficiency (NUE)

Sodium L-glutamate hydrate (B1144303), a salt of the non-essential amino acid glutamate, is central to nitrogen metabolism in most living organisms. Glutamate acts as a key molecule, linking the assimilation of inorganic nitrogen with the synthesis of a wide array of nitrogenous compounds. oup.comwikipedia.org In plants, glutamate is formed through the action of glutamate synthase, which utilizes glutamine and 2-oxoglutarate. oup.com This glutamate then serves as the primary amino group donor for the synthesis of other amino acids via transamination reactions, catalyzed by various aminotransferases. oup.com

The glutamine synthetase (GS)/glutamate synthase (GOGAT) cycle is a crucial pathway for nitrogen assimilation, significantly influencing nitrogen use efficiency (NUE) and crop yield. mdpi.comnih.gov GS catalyzes the synthesis of glutamine from glutamate and ammonia, while GOGAT produces glutamate from glutamine and α-ketoglutarate. oup.commdpi.com This cycle represents a key metabolic step in regulating nitrogen utilization. mdpi.comnih.gov There is also evidence suggesting that glutamate dehydrogenase (GDH) plays a role in nitrogen metabolism, potentially acting as a shunt to the glutamate synthase cycle to release carbon from amino compounds. oup.com This function allows for the synthesis of compounds with a low carbon-to-nitrogen ratio, particularly in tissues that are converting amino acids into transport compounds. oup.com

In mammals and microbes, glutamate plays a pivotal role in nitrogen flow, acting as both a nitrogen donor and acceptor. wikipedia.org The incorporation of ammonia occurs through the actions of glutamate dehydrogenase and glutamine synthetase. wikipedia.org Glutamate serves as a "collection center" for amino groups, as the amino groups from most amino acids are transferred to form glutamate. wordpress.com This glutamate can then undergo rapid oxidative deamination, catalyzed by glutamate dehydrogenase, to release ammonia, which can then be incorporated into the urea cycle in the liver for excretion. wikipedia.orgyoutube.com

Table 1: Key Enzymes in Glutamate-Mediated Nitrogen Metabolism

Enzyme Function Role in Nitrogen Metabolism
Glutamine Synthetase (GS) Catalyzes the formation of glutamine from glutamate and ammonia. oup.com Primary assimilation of ammonia and reassimilation of released ammonia. oup.com
Glutamate Synthase (GOGAT) Catalyzes the formation of glutamate from glutamine and 2-oxoglutarate. oup.com Works in conjunction with GS in the GS/GOGAT cycle for nitrogen assimilation. mdpi.com
Aminotransferases Transfer the α-amino group from glutamate to various 2-oxo acids to form other amino acids. oup.com Distribution of assimilated nitrogen to a wide range of amino acids. oup.com
Glutamate Dehydrogenase (GDH) Catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia. nih.govnih.gov In animals, funnels amino groups to the urea cycle; in plants, may deaminate glutamate to provide carbon skeletons. wikipedia.orgoup.com

Implications in Pathophysiological States (e.g., Neurodegenerative Disorders, Cancer, Liver Conditions)

Dysregulation of glutamate metabolism and signaling is implicated in a variety of pathological conditions, including neurodegenerative disorders, cancer, and liver diseases.

Neurodegenerative Disorders: Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentrations must be tightly controlled to prevent excitotoxicity. hilarispublisher.comneupsykey.com Excessive activation of glutamate receptors can lead to neuronal injury and death, a process implicated in several neurodegenerative diseases. oup.commedicaljournalshouse.com

Alzheimer's Disease (AD): Amyloid-beta plaques and tau tangles are thought to disrupt glutamate homeostasis, leading to overactivation of N-methyl-D-aspartate (NMDA) receptors and subsequent calcium overload in neurons. medicaljournalshouse.com

Parkinson's Disease (PD): The degeneration of dopaminergic neurons in PD is believed to enhance the sensitivity of NMDA receptors, exacerbating excitotoxic damage. medicaljournalshouse.com

Amyotrophic Lateral Sclerosis (ALS): A key factor in ALS is the dysfunction of the glutamate transporter EAAT2, leading to impaired glutamate uptake and subsequent motor neuron death through the overactivation of NMDA and AMPA receptors. medicaljournalshouse.commdpi.com

Huntington's Disease (HD): The mutant huntingtin protein disrupts glutamate transporters and increases NMDA receptor activity, resulting in the loss of striatal neurons. medicaljournalshouse.com

Cancer: Cancer cells exhibit altered metabolism to support their rapid growth and proliferation. jbr-pub.org.cnelsevierpure.com Glutamine and glutamate are major bioenergy substrates for cancer cells, providing fuel for energy supply, antioxidant activity, and biomass production. jbr-pub.org.cnelsevierpure.comnih.gov Many cancer cells become dependent on glutamate, and genes related to metabolic chains are often mutated in cancers. jbr-pub.org.cnelsevierpure.com Dysregulation of glutamate transporters can lead to an excess of extracellular glutamate, which can then activate glutamate receptors on cancer cells, promoting malignant growth. jbr-pub.org.cnresearchgate.net The activation of glutamate receptors can trigger signaling pathways such as MAPK and PI3K, which promote cell proliferation, survival, and migration. nih.govresearchgate.net

Liver Conditions: The liver is central to amino acid metabolism, and glutamate plays a significant role in its function and regeneration. cnio.esgoodnewsnetwork.org In cases of acute liver injury, there is a disruption in the expression of glutamate transporters in both the liver and the brain, suggesting a severe alteration in glutamate-mediated neurotransmission. frontiersin.org This disruption can lead to an increase in extracellular glutamate, which can be toxic. elsevier.es However, recent research has also uncovered a beneficial role for glutamate in liver regeneration. cnio.esgoodnewsnetwork.org Following acute liver damage, an increase in circulating glutamate can trigger a regenerative response by reprogramming the metabolism of macrophages, which then secrete growth factors that stimulate hepatocyte production. cnio.esgoodnewsnetwork.org This finding suggests that nutritional glutamate supplementation could potentially benefit patients with severe liver damage. cnio.esgoodnewsnetwork.org

Table 2: Role of Glutamate in Pathophysiological States

Condition Mechanism of Glutamate Involvement Consequence
Neurodegenerative Disorders Excessive extracellular glutamate leads to overstimulation of glutamate receptors (excitotoxicity). hilarispublisher.comoup.com Neuronal damage and death. medicaljournalshouse.commdpi.com
Cancer Increased uptake and metabolism of glutamate as a fuel source; activation of signaling pathways by glutamate receptors. jbr-pub.org.cnelsevierpure.comnih.gov Promotes tumor growth, proliferation, and survival. researchgate.net
Liver Conditions Disruption of glutamate transporters during acute injury; increased circulating glutamate triggers regeneration. cnio.esgoodnewsnetwork.orgfrontiersin.org Can contribute to hepatic encephalopathy; can also promote liver regeneration. cnio.esgoodnewsnetwork.orgelsevier.es

Glutamate Dehydrogenase (GDH) Function and Kinetic Regulation

Reversible Oxidative Deamination of L-Glutamate to α-Ketoglutarate

Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that plays a crucial role at the intersection of carbon and nitrogen metabolism. researchgate.net It catalyzes the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia, utilizing either NAD+ or NADP+ as a coenzyme. wordpress.comnih.govnih.gov The reaction proceeds through an iminoglutarate intermediate. wordpress.com

The direction of the GDH-catalyzed reaction is determined by the metabolic needs of the cell. In the forward reaction (oxidative deamination), glutamate is converted to α-ketoglutarate, which can then enter the tricarboxylic acid (TCA) cycle for energy production. nih.gov This reaction also releases ammonia, which in mammals is primarily channeled into the urea cycle for detoxification. wikipedia.org The reverse reaction (reductive amination) involves the fixation of ammonia onto α-ketoglutarate to synthesize glutamate. nih.gov This anabolic function is important for assimilating ammonia and providing glutamate for the synthesis of other amino acids and nitrogen-containing compounds. wikipedia.org

Coenzyme Specificity (NAD+/NADP+) and Enzymatic Kinetics

A unique feature of mammalian GDH is its ability to utilize both NAD+ and NADP+ as coenzymes, a trait referred to as dual specificity. wordpress.comnih.gov This contrasts with many microbial and plant GDHs, which often show strict specificity for either NAD+ or NADP+. nih.govnih.gov The NAD+-dependent reaction is generally associated with catabolic processes, such as the oxidation of glutamate for energy, while the NADP+-dependent reaction is linked to anabolic functions, providing NADPH for biosynthetic pathways. nih.govnih.gov

Kinetic studies have revealed differences in GDH activity depending on the coenzyme used. For instance, in mouse tissues, lower GDH activity was observed with NADP+ as the coenzyme compared to NAD+. nih.gov However, the Michaelis constant (Km) values for glutamate did not significantly differ between the two coenzymes. nih.gov The liver exhibits the highest GDH activity, with NADP+-dependent activity being observed almost exclusively in the liver and pancreas. nih.gov

Allosteric Modulation and Substrate Inhibition of GDH Activity

Allosteric Activators: Adenosine diphosphate (ADP) and the amino acid leucine are major allosteric activators of GDH. nih.govnih.gov Activation by ADP signals a low energy state, promoting the catabolism of glutamate to generate α-ketoglutarate for the TCA cycle and subsequent ATP production. nih.gov

Allosteric Inhibitors: Guanosine triphosphate (GTP) is a primary allosteric inhibitor of GDH. nih.govnih.gov High levels of GTP indicate an energy-rich state, thus inhibiting glutamate oxidation. nih.gov Palmitoyl-CoA and ATP also act as inhibitors. nih.govnih.gov The cofactor NADH can act as a positive allosteric modulator, enhancing the binding and inhibitory effect of GTP. nih.gov

GDH also exhibits substrate inhibition, particularly at high concentrations of glutamate. nih.gov This inhibition is more pronounced when NADP+ is the coenzyme. nih.gov Under conditions of high glutamate, an abortive complex can form where glutamate binds to the enzyme before the reduced coenzyme is released, slowing down the catalytic cycle. researchgate.net Allosteric regulators like GTP can stabilize this abortive complex, while ADP can destabilize it. researchgate.net

Table 3: Allosteric Regulators of Glutamate Dehydrogenase (GDH)

Regulator Effect on GDH Activity Metabolic Significance
ADP Activation nih.govnih.gov Signals low cellular energy, promoting glutamate catabolism for ATP production. nih.gov
Leucine Activation nih.govnih.gov Links amino acid availability to insulin (B600854) secretion and metabolic pathways. nih.gov
GTP Inhibition nih.govnih.gov Signals high cellular energy, preventing unnecessary glutamate oxidation. nih.gov
ATP Inhibition nih.govnih.gov Contributes to the inhibition of GDH in an energy-replete state. nih.gov
Palmitoyl-CoA Inhibition nih.govnih.gov Links fatty acid metabolism to the regulation of glutamate oxidation. nih.gov
NADH Positive allosteric modulation of GTP inhibition nih.gov Enhances the inhibitory effect of GTP, providing a feedback mechanism when reductive potential is high. nih.govnih.gov

Integration with Carbon Metabolism and the Tricarboxylic Acid (TCA) Cycle

Glutamate metabolism is intricately linked with the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. researchgate.net The oxidative deamination of glutamate by GDH provides a direct anaplerotic entry point into the TCA cycle by generating α-ketoglutarate. nih.govnih.gov This is particularly important in tissues where glutamate is a major respiratory fuel.

The fate of glutamate-derived α-ketoglutarate within the TCA cycle can vary depending on the metabolic context. It can be oxidized through the forward direction of the cycle to generate ATP, or it can be used in the reverse direction via reductive carboxylation to produce citrate, which is a precursor for fatty acid synthesis. nih.gov

The activity of the TCA cycle can, in turn, regulate glutamate metabolism. For example, an increased influx of carbon from other sources, such as pyruvate (B1213749), into the TCA cycle can inhibit the transamination of glutamate. nih.gov This is due to competition for oxaloacetate between citrate synthase and aspartate aminotransferase. nih.gov In some instances, particularly in the presence of both pyruvate and glutamate, the TCA cycle may operate as two coupled cycles, one leading from α-ketoglutarate to oxaloacetate and the other from oxaloacetate back to α-ketoglutarate. researchgate.net This highlights the dynamic and flexible integration of glutamate metabolism with central carbon metabolism to meet the cell's energetic and biosynthetic needs.

Tissue-Specific Activity and Physiological Roles

The physiological function of GDH exhibits remarkable tissue-specificity, reflecting the diverse metabolic demands of different organs.

Pancreatic Beta-cells: In pancreatic β-cells, GDH plays a crucial role in regulating insulin secretion. nih.govphysiology.org The allosteric activation of GDH by leucine is a key mechanism by which this amino acid stimulates insulin release. nih.gov GDH catalyzes the oxidative deamination of glutamate, increasing the mitochondrial concentration of α-ketoglutarate, which in turn enhances the TCA cycle flux and ATP production. This leads to the closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, insulin exocytosis. nih.gov Activating mutations in the GDH gene can lead to a hyperinsulinism/hyperammonemia syndrome, underscoring the enzyme's importance in maintaining glucose homeostasis. nih.gov Overexpression of GDH in pancreatic islets has been shown to potentiate glucose-stimulated insulin secretion, suggesting that its expression level can be a rate-limiting factor in this process. nih.gov

Liver: The liver is the primary site of ammonia detoxification via the urea cycle, and GDH plays a central role in this process. diabetesjournals.orgnih.gov It facilitates the conversion of glutamate to α-ketoglutarate, releasing ammonia that is then incorporated into urea. diabetesjournals.orgunige.ch This function is particularly important in the periportal hepatocytes. diabetesjournals.org Conversely, in the perivenous hepatocytes, GDH can catalyze the reductive amination of α-ketoglutarate to synthesize glutamate, which is a precursor for glutamine synthesis, another important mechanism for ammonia detoxification. diabetesjournals.orgspringermedizin.de Furthermore, hepatic GDH is integral to gluconeogenesis from amino acid-derived carbon skeletons, bridging amino acid and glucose metabolism. diabetesjournals.orgnih.gov Studies with liver-specific GDH-knockout mice have demonstrated the critical role of this enzyme in maintaining ammonia and whole-body energy homeostasis. diabetesjournals.orgnih.gov

Brain: In the brain, glutamate is the primary excitatory neurotransmitter, and its metabolism is tightly regulated to ensure proper neuronal function. frontiersin.orgnih.gov GDH is present in both astrocytes and neurons and participates in the glutamate-glutamine cycle, a key pathway for recycling glutamate. frontiersin.orgwikipedia.org Astrocytes take up excess glutamate from the synaptic cleft and, through the action of glutamine synthetase, convert it to glutamine. Glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase. GDH contributes to this cycle by providing a pathway for the synthesis and degradation of glutamate, thereby influencing the availability of this neurotransmitter. nih.govnih.gov The direction of the GDH reaction in the brain is thought to favor glutamate oxidation, contributing to energy production and ammonia regulation. nih.govwikipedia.org

Methodologies for GDH Activity Quantification and Kinetic Analysis

The quantification of GDH activity and the analysis of its kinetic properties are essential for understanding its regulatory mechanisms and physiological roles.

A common method for quantifying GDH activity is through spectrophotometric assays . These assays typically measure the change in absorbance resulting from the reduction or oxidation of the nicotinamide cofactor (NADH or NADPH) at 340 nm. biocompare.com Colorimetric assays are also widely used, where the NADH produced from the GDH-catalyzed reaction reduces a tetrazolium salt to a colored formazan (B1609692) product, which can be measured at a specific wavelength, such as 450 nm or 565 nm. bioassaysys.comassaygenie.comabcam.com These assays can be adapted for high-throughput screening in microplate formats. biocompare.comassaygenie.comabcam.com Another technique, known as metabolic mapping or quantitative enzyme histochemistry, allows for the in situ determination of GDH activity in tissue sections, providing spatial information about its distribution. nih.gov

Kinetic analysis of GDH has revealed complex allosteric regulation. The enzyme is subject to activation by ADP and some amino acids like leucine, and inhibition by GTP, GDP, and palmitoyl-CoA. nih.govnih.gov Kinetic studies involve measuring the initial reaction rates at varying concentrations of substrates (glutamate, α-ketoglutarate, ammonia) and coenzymes (NAD+, NADP+). nih.gov The data are then fitted to kinetic models, such as the Michaelis-Menten equation, to determine key parameters like the Michaelis constant (Km) and the maximum velocity (Vmax). nih.gov Such analyses have shown that GDH exhibits substrate inhibition at high glutamate concentrations. nih.gov The allosteric regulation of GDH allows it to function as an energy sensor, modulating its activity in response to the cell's energy status. nih.govresearchgate.net

Glutamate Synthase (GOGAT) Investigations

Glutamate synthase, also known as glutamine:2-oxoglutarate aminotransferase (GOGAT), works in concert with glutamine synthetase (GS) to assimilate ammonia into organic nitrogen compounds. This GS-GOGAT cycle is a central pathway in nitrogen metabolism in a wide range of organisms.

Mechanism of L-Glutamate Formation from Glutamine and 2-Oxoglutarate

GOGAT catalyzes the reductive transfer of the amide group from glutamine to 2-oxoglutarate, yielding two molecules of L-glutamate. wikipedia.orgnih.gov This reaction is a key step in the net assimilation of inorganic nitrogen. The mechanism involves a complex series of events within the enzyme's structure. It is a multicomponent iron-sulfur flavoprotein that features an intramolecular tunnel for the transfer of ammonia. nih.gov The glutamine molecule binds to the amidotransferase domain of the enzyme, where its amide group is hydrolyzed to release ammonia. This ammonia is then channeled through the tunnel to a separate synthase domain, preventing its diffusion into the cellular environment. nih.gov In the synthase domain, the ammonia reacts with 2-oxoglutarate to form an iminoglutarate intermediate, which is then reduced to L-glutamate. mdpi.com

Characterization of Electron Donor-Dependent Forms (Fd-GOGAT, NADH-GOGAT, NADPH-GOGAT)

GOGAT exists in different forms, distinguished by their specific electron donor.

Ferredoxin-dependent GOGAT (Fd-GOGAT): This form utilizes reduced ferredoxin as its electron donor and is predominantly found in photosynthetic tissues of plants and cyanobacteria, where it is located in chloroplasts. nih.govwikipedia.orgoup.com Its activity is directly linked to the availability of photoreductant. Fd-GOGAT plays a major role in photorespiration and primary nitrogen assimilation. nih.govwikipedia.org

NADH-dependent GOGAT (NADH-GOGAT): This form uses NADH as the reductant and is typically located in the plastids of non-photosynthetic tissues, such as roots and developing seeds. nih.govwikipedia.orgmdpi.com The electrons for NADH-GOGAT are often supplied by the pentose phosphate pathway. mdpi.com It is crucial for the assimilation of ammonia absorbed from the soil and for nitrogen remobilization. mdpi.comtandfonline.com

NADPH-dependent GOGAT (NADPH-GOGAT): This form utilizes NADPH as the electron donor and is primarily found in non-photosynthetic bacteria and archaea. wikipedia.org

Enzyme FormElectron DonorTypical LocationPrimary Function
Fd-GOGATFerredoxinChloroplasts (plants, cyanobacteria)Photorespiration, Primary nitrogen assimilation in photosynthetic tissues
NADH-GOGATNADHPlastids of non-photosynthetic tissues (e.g., roots)Ammonia assimilation from soil, Nitrogen remobilization
NADPH-GOGATNADPHBacteria, ArchaeaNitrogen assimilation

Genetic and Regulatory Control in Plants and Microorganisms

The expression and activity of GOGAT are tightly regulated to match the nitrogen demands of the organism.

In Plants: The genes encoding Fd-GOGAT and NADH-GOGAT are distinct and show differential expression patterns in various tissues and developmental stages. nih.govresearchgate.net The expression of GOGAT genes can be influenced by factors such as light, nitrogen availability, and phytohormones. researchgate.net For example, in Arabidopsis, ammonium supply to the roots leads to an accumulation of NADH-GOGAT. tandfonline.com In rice, OsFd-GOGAT has been implicated in leaf senescence and nitrogen remobilization. nih.gov Quantitative trait loci (QTL) analysis in wheat has linked the Fd-GOGAT gene to grain protein content, highlighting its agronomic importance. nih.govresearchgate.net

In Microorganisms: In bacteria, the GS-GOGAT pathway is the primary route for ammonia assimilation under nitrogen-limiting conditions. caister.comoup.com The regulation of GOGAT is often intertwined with the regulation of glutamine synthetase. In some bacteria, the activity of GOGAT is controlled by the intracellular concentration of glutamine. nih.gov Transcriptional regulators, such as GlnR in Streptomycetes, control the expression of genes involved in nitrogen assimilation, including those of the GS-GOGAT pathway, in response to nitrogen availability. caister.com In diazotrophic (nitrogen-fixing) bacteria, the regulation of the GS-GOGAT pathway is crucial for managing the flux of newly fixed nitrogen. portlandpress.com

Interactions with Other Key Metabolic Enzymes

The functions of GDH and GOGAT are closely integrated with the activities of other key metabolic enzymes, forming a coordinated network that maintains cellular homeostasis.

Glutamate dehydrogenase activity is functionally coupled with that of aminotransferases (also known as transaminases). diabetesjournals.orgquora.com These enzymes catalyze the transfer of an amino group from an amino acid to an α-keto acid, often using glutamate and α-ketoglutarate as the amino donor/acceptor pair. quora.com This interaction allows the nitrogen from various amino acids to be channeled through glutamate, which can then be deaminated by GDH to release ammonia for excretion or other biosynthetic processes. For instance, the concerted action of alanine aminotransferase and GDH is crucial for the deamination of alanine in the liver. diabetesjournals.orgunige.chnih.gov

The activity of Glutamate Synthase is intrinsically linked to that of glutamine synthetase (GS) in the GS-GOGAT cycle. wikipedia.orgnih.govwikipedia.org GS catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia. wikipedia.orgnih.gov GOGAT then utilizes this newly synthesized glutamine to produce two molecules of glutamate. oup.comtaylorandfrancis.com This cyclic pathway provides a highly efficient mechanism for assimilating ammonia into amino acids, with one molecule of glutamate being regenerated for the next round of glutamine synthesis and a net gain of one molecule of glutamate for other metabolic purposes. oup.com The coordinated regulation of GS and GOGAT is essential for controlling nitrogen flux in the cell. nih.govoup.com

L-Glutamate as a Precursor in Diverse Biosynthetic Pathways

L-glutamate is a fundamental building block for protein synthesis, incorporated into polypeptide chains as one of the 20 proteinogenic amino acids. wikipedia.org Beyond its direct role in protein structure, glutamate is a key player in the biosynthesis of nucleic acids (DNA and RNA). While glutamine provides about half of the nitrogen atoms in purines and pyrimidines, glutamate serves as the nitrogen donor for the remaining nitrogen atoms in these essential components of genetic material. nih.gov The GS-GOGAT pathway, which synthesizes glutamate, is a major route for nitrogen assimilation, making glutamate a central hub for distributing nitrogen to various biosynthetic pathways, including those for nucleotides. nih.gov

Glutamate serves as a primary nitrogen donor and carbon skeleton precursor for the synthesis of several other non-essential amino acids. asm.orgasm.orgresearchgate.net

Proline and Arginine: Glutamate is a direct precursor for the biosynthesis of both proline and arginine. nih.govresearchgate.netslideshare.net

Aspartate and Alanine: Through the action of aminotransferases, the amino group of glutamate can be transferred to α-keto acids to form other amino acids. For instance, aspartate is synthesized from oxaloacetate and alanine from pyruvate, with glutamate typically serving as the amino group donor in these transamination reactions. wikipedia.orgasm.orgslideshare.net Aspartate, in turn, is a precursor for several other amino acids, including asparagine, methionine, threonine, and lysine. asm.orgasm.orgnih.gov

L-glutamate is a precursor to a variety of crucial molecules with diverse physiological functions.

GABA: As previously discussed, glutamate is the direct precursor for the synthesis of the inhibitory neurotransmitter GABA, a reaction catalyzed by glutamate decarboxylase (GAD). wikipedia.orgorganiclinic.comsigmaaldrich.com

N-acetyl-L-glutamate: This molecule is synthesized from glutamate and acetyl-CoA and is an essential allosteric activator of carbamoyl phosphate synthetase I, the first enzyme of the urea cycle. nih.gov

Glutathione (B108866): Glutamate is one of the three amino acid components of glutathione (GSH), a critical antioxidant that protects cells from oxidative damage. nih.govcellsignal.com The synthesis of glutathione is dependent on a continuous supply of glutamate. nih.govnih.gov

PrecursorProduct(s)Significance
L-Glutamate ProteinsEssential components of all living organisms.
L-Glutamate Purines and PyrimidinesBuilding blocks of DNA and RNA.
L-Glutamate Proline, ArginineSynthesis of other non-essential amino acids.
L-Glutamate Aspartate, Alanine (via transamination)Interconversion of amino acids.
L-Glutamate Gamma-Aminobutyric Acid (GABA)Primary inhibitory neurotransmitter.
L-Glutamate N-acetyl-L-glutamateRegulation of the urea cycle.
L-Glutamate GlutathioneMajor intracellular antioxidant.

Membrane Transport Mechanisms and Cellular Homeostasis of L Glutamate

Excitatory Amino Acid Transporters (EAATs) Research

Excitatory Amino Acid Transporters (EAATs) are a family of sodium-dependent, secondary active transporters that play the principal role in the uptake of glutamate (B1630785). nih.govwikipedia.org These transporters are essential for terminating glutamatergic neurotransmission and maintaining low extracellular glutamate levels, thereby preventing the excessive activation of glutamate receptors that can lead to neuronal damage. nih.govnih.gov Research has identified five distinct subtypes of these transporters, designated EAAT1 through EAAT5. mdpi.com The dysfunction of EAATs has been implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. nih.govnih.gov

The five EAAT subtypes exhibit distinct pharmacological properties and substrate specificities. nih.gov While they all transport L-glutamate, their affinities and transport rates can vary. They also transport L-aspartate and D-aspartate. wikipedia.orgmdpi.com A number of competitive inhibitors, both transportable and non-transportable, have been developed to study the function of these transporters. nih.gov

Transporter SubtypeRodent HomologuePrimary SubstratesSelective Inhibitors (Examples)
EAAT1 GLASTL-Glutamate, L-Aspartate, D-AspartateUCPH-101
EAAT2 GLT-1L-Glutamate, L-Aspartate, D-AspartateDihydrokainate (DHK)
EAAT3 EAAC1L-Glutamate, L-Aspartate, D-AspartateL-β-threo-benzyl-aspartate (TBOA) - non-selective but potent
EAAT4 EAAT4L-Glutamate, L-Aspartate
EAAT5 EAAT5L-Glutamate, L-Aspartate

This table provides a simplified overview. The selectivity of inhibitors can vary, and some may have effects on other subtypes at different concentrations.

The transport of L-glutamate by EAATs is an electrogenic process driven by the co-transport of three sodium ions (3 Na+) and one proton (H+) into the cell, coupled with the counter-transport of one potassium ion (K+) out of the cell for each molecule of glutamate transported. mdpi.comnih.govnih.gov This ion stoichiometry allows the transporters to move glutamate against a significant concentration gradient, ensuring its efficient clearance from the extracellular space. nih.gov In addition to this transport function, EAATs also possess a thermodynamically uncoupled chloride (Cl-) channel activity that is gated by glutamate and sodium binding. mdpi.comresearchgate.net This anion conductance is particularly prominent in EAAT4 and EAAT5. nih.gov The transport cycle involves a series of conformational changes in the transporter protein as it binds and releases ions and the glutamate substrate on opposite sides of the membrane. nih.gov

The expression and activity of EAATs are tightly regulated at multiple levels to adapt to synaptic activity and metabolic needs. This regulation occurs at the transcriptional, translational, and post-translational levels. nih.gov For instance, the expression of EAAT2 can be enhanced by certain compounds through the activation of its promoter. guidetopharmacology.org

Post-translational modifications such as phosphorylation and ubiquitination play a crucial role in modulating transporter activity and cell surface expression. nih.gov For example, activation of protein kinase C (PKC) can lead to an increase in EAAC1-mediated transport by promoting its translocation from intracellular stores to the plasma membrane. nih.gov Conversely, PKC activation can also lead to the internalization of GLT-1. nih.gov

EAATs are known to assemble into trimeric structures, with each monomer functioning as a transport unit. guidetopharmacology.orgnih.gov There is also evidence for the formation of heterotrimers between certain subtypes, such as EAAT3 and EAAT4, which may influence their cellular localization and function. nih.gov The trafficking of these transporters to and from the plasma membrane is a key mechanism for the rapid regulation of glutamate uptake capacity. nih.gov

The five EAAT subtypes exhibit distinct cellular and regional distribution patterns within the CNS, which reflects their specialized roles in glutamate homeostasis. nih.gov

EAAT1 (GLAST) is predominantly expressed in glial cells, particularly astrocytes in the cerebellum and retina. nih.govmdpi.com It is also found in endothelial cells of the blood-retinal barrier. jst.go.jp

EAAT2 (GLT-1) is the most abundant glutamate transporter in the forebrain and is primarily located on astrocytes surrounding synapses. nih.govmdpi.com It is responsible for the majority of glutamate uptake in the brain. nih.gov

EAAT3 (EAAC1) is the primary neuronal glutamate transporter and is widely distributed throughout the brain on the cell bodies and dendrites of neurons. nih.govmdpi.com

EAAT4 is highly enriched in the dendrites of Purkinje cells in the cerebellum. nih.govjohnshopkins.edu It is also found in astrocytes in the retina. nih.gov

EAAT5 is primarily expressed in the retina, specifically in photoreceptor and bipolar cells. nih.govrupress.org

This differential localization allows for precise spatial and temporal control of glutamate concentrations in various synaptic and non-synaptic compartments. For example, the localization of EAAT1 on the abluminal membrane of retinal capillaries suggests its role in eliminating glutamate from the retina into the bloodstream. jst.go.jp

The primary function of EAATs is to maintain low extracellular concentrations of L-glutamate, which is crucial for several reasons. mdpi.com By rapidly clearing glutamate from the synaptic cleft, EAATs terminate the synaptic signal, allowing for high-fidelity neurotransmission. nih.gov This rapid removal also prevents the spillover of glutamate to neighboring synapses, which could lead to a loss of synaptic specificity. frontiersin.org

Perhaps most critically, EAATs protect neurons from excitotoxicity, a pathological process in which excessive activation of glutamate receptors leads to a cascade of events culminating in cell death. nih.gov The importance of EAATs in this neuroprotective role is underscored by the fact that their dysfunction is implicated in numerous neurological disorders characterized by excitotoxic neuronal damage. nih.govnih.gov The glutamate taken up by astrocytes via EAAT1 and EAAT2 is converted to glutamine, which is then shuttled back to neurons to be reconverted to glutamate, a process known as the glutamate-glutamine cycle. nih.govnih.gov

Investigation of Other L-Glutamate Transport Systems

While EAATs are the primary mechanism for clearing extracellular glutamate, other transport systems also contribute to glutamate homeostasis.

Vesicular Glutamate Transporters (VGLUTs): These transporters (VGLUT1, VGLUT2, and VGLUT3) are responsible for packaging glutamate into synaptic vesicles for its subsequent release as a neurotransmitter. wikipedia.org They are driven by a proton gradient across the vesicular membrane. nih.gov

Cystine/Glutamate Antiporter (System Xc-): This transport system exchanges intracellular glutamate for extracellular cystine. nih.gov While it contributes to the extracellular glutamate pool, it is also crucial for the synthesis of the antioxidant glutathione (B108866) from the imported cystine. mdpi.com

These additional transport systems, in concert with the EAATs, create a complex and highly regulated network that controls the multifaceted roles of L-glutamate as both a vital neurotransmitter and a potential neurotoxin.

Na+-Independent Transport Mechanisms (e.g., System Xc-)

While many glutamate transporters are dependent on the sodium gradient, several Na+-independent mechanisms play crucial roles in L-glutamate transport. A prominent example is the cystine/glutamate antiporter, System Xc-. This transport system is a sodium-independent, chloride-dependent exchanger that mediates the uptake of one molecule of L-cystine in exchange for one molecule of intracellular L-glutamate. nih.govnih.gov Comprised of two protein subunits, the light chain xCT (SLC7A11) and the heavy chain 4F2hc (SLC3A2), System Xc- is vital for the cellular import of cystine, a precursor for the synthesis of the antioxidant glutathione. nih.gov The export of L-glutamate is a key feature of this system's function.

The activity of System Xc- is characterized by its affinity for its substrates and susceptibility to various inhibitors. The Michaelis-Menten constant (Km), which represents the substrate concentration at which the transport rate is half of its maximum, provides a measure of the transporter's affinity for its substrate. sigmaaldrich.com A lower Km value indicates a higher affinity. Similarly, the inhibition constant (Ki) quantifies how effectively an inhibitor binds to the transporter. sigmaaldrich.com

Interactive Table: Kinetic Parameters of System Xc- Substrates and Inhibitors

CompoundTypeKm (µM)Ki (µM)
L-GlutamateSubstrate78150
L-CystineSubstrate4533
QuisqualateInhibitor-~5
IbotenateInhibitor-~30
(RS)-4-Br-homoibotenateInhibitor-~20
L-α-aminoadipateSubstrate/Inhibitor--
L-homocysteateInhibitor--
L-serine-O-sulphateInhibitor--
(S)-4-carboxyphenylglycineInhibitor--

Data sourced from multiple studies. nih.govnih.govresearchgate.net Note: A dash (-) indicates that a specific value was not provided in the referenced sources.

Binding Protein-Dependent Secondary Transport Systems in Prokaryotes

In prokaryotes, a distinct class of transport systems relies on a high-affinity substrate-binding protein located in the periplasm to capture and deliver substrates to the membrane-bound transporter. These are known as binding protein-dependent secondary transport systems. An example of such a system for L-glutamate has been characterized in the bacterium Rhodobacter sphaeroides. This system exhibits a high affinity for L-glutamate and is sensitive to osmotic shock, a characteristic feature of transport systems that utilize periplasmic binding proteins. nih.gov

The L-glutamate transport system in R. sphaeroides is driven by the proton motive force and is inhibited by vanadate. A specific L-glutamate-binding protein has been isolated and shown to have a high affinity for L-glutamate. L-aspartate acts as a competitive inhibitor of L-glutamate uptake, suggesting it may interact with the same membrane transporter, although it binds poorly to the isolated L-glutamate-binding protein. nih.govnih.gov

Interactive Table: Kinetic Parameters of the L-Glutamate Transport System in Rhodobacter sphaeroides

ParameterValueSubstrate/Inhibitor
Transport affinity (Kt)1.2 µML-Glutamate
Binding affinity (Kd)1.3 µML-Glutamate
Inhibition constant (Ki)15 µML-Glutamine
Inhibition constant (Ki)3 µML-Aspartate (for uptake)
Inhibition constant (Ki)>200 µML-Aspartate (for binding protein)

Data from Jacobs et al. nih.govnih.gov

Mitochondrial Transport of L-Glutamate (e.g., Glutamate-/OH- Exchanger)

The transport of L-glutamate into the mitochondrial matrix is essential for its role in the tricarboxylic acid (TCA) cycle, amino acid metabolism, and the malate-aspartate shuttle. This transport is primarily mediated by specific carriers located in the inner mitochondrial membrane. One of the key mechanisms is the glutamate/H+ symporter, which facilitates the transport of glutamate along with a proton into the mitochondria, effectively acting as a glutamate-/OH- exchanger.

Two isoforms of the mitochondrial glutamate carrier have been identified in humans: GC1 (SLC25A22) and GC2 (SLC25A18). nih.govfrontiersin.org These isoforms exhibit distinct tissue distribution and kinetic properties. GC1 is expressed at higher levels than GC2 in most tissues, with the notable exception of the brain, where their expression levels are comparable. nih.gov The differences in their kinetic parameters suggest they may serve different metabolic demands, with GC2 potentially fulfilling basal requirements and GC1 becoming more active during periods of high metabolic activity such as ureogenesis. nih.gov

Interactive Table: Characteristics of Human Mitochondrial Glutamate Carrier Isoforms

FeatureGC1 (SLC25A22)GC2 (SLC25A18)
Tissue Distribution Higher expression in most tissues (e.g., liver, pancreas)Lower expression in most tissues, comparable to GC1 in the brain
Km for Glutamate ~5 mM~0.3 mM
Vmax for Glutamate ~12 µmol/min/g protein~4 µmol/min/g protein

Data from Fiermonte et al. and Palmieri et al. nih.govmdpi.com

Pathophysiological Implications of L-Glutamate Transport Dysregulation in Neurological Disorders

The precise regulation of extracellular L-glutamate concentrations is paramount for normal neuronal function. jneurosci.org Excitatory amino acid transporters (EAATs) are crucial in this process by rapidly clearing glutamate from the synaptic cleft. nih.gov Disruption of these transport mechanisms can lead to an accumulation of extracellular glutamate, resulting in excitotoxicity, a process implicated in the pathophysiology of numerous neurological disorders. researchgate.net

Alzheimer's Disease: In Alzheimer's disease, there is evidence of deficient glutamate transport, which is associated with neurodegeneration. nih.gov Studies have shown reduced glutamate reuptake in the brains of individuals with Alzheimer's, potentially contributing to the neuronal damage characteristic of the disease. mdpi.comnih.gov The dysfunction of the astrocytic glutamate transporter EAAT2 has been specifically implicated. researchgate.net

Epilepsy: The dysregulation of glutamate transporters is a key factor in the mechanisms of epileptogenesis. nih.govdntb.gov.ua Impaired glutamate clearance from the synaptic cleft leads to hyperexcitability and the generation of seizures. nih.gov Both genetic and acquired dysfunctions of glutamate transporters can contribute to the development of epilepsy. jneurosci.org For instance, reduced expression of the neuronal glutamate transporter EAAC1 has been shown to lead to seizures in animal models. jneurosci.org

Huntington's Disease: Huntington's disease is another neurodegenerative disorder where glutamate excitotoxicity is thought to play a significant role. nih.gov A consistent finding in both patients and animal models of Huntington's disease is the reduced expression and function of the glial glutamate transporter GLT1 (the rodent equivalent of human EAAT2). oup.comresearchgate.net This impairment in glutamate uptake is believed to contribute to the neuronal dysfunction and eventual cell death observed in the disease. nih.gov

Amyotrophic Lateral Sclerosis (ALS): A selective loss of the glial glutamate transporter GLT-1 (EAAT2) has been identified as a key pathological feature in amyotrophic lateral sclerosis. nih.govmdpi.com This defect in glutamate transport is observed in the motor cortex and spinal cord of ALS patients. nih.gov The resulting excitotoxicity is considered a significant contributor to the degeneration of motor neurons that characterizes ALS. researchgate.netdovepress.com

Interactive Table: L-Glutamate Transporter Dysregulation in Neurological Disorders

Neurological DisorderAffected Transporter(s)Key Pathophysiological Consequence
Alzheimer's DiseaseEAAT2Neurodegeneration, synaptic dysfunction
EpilepsyEAATs (e.g., EAAC1)Neuronal hyperexcitability, seizure generation
Huntington's DiseaseGLT1 (EAAT2)Excitotoxicity, neuronal cell death
Amyotrophic Lateral Sclerosis (ALS)GLT-1 (EAAT2)Motor neuron degeneration

Advanced Analytical and Research Methodologies for Sodium L Glutamate Hydrate

Chromatographic Techniques for Quantitative Analysis

Chromatography stands as a cornerstone for the separation and quantification of sodium L-glutamate hydrate (B1144303). Both high-performance liquid chromatography and gas chromatography offer robust platforms for its analysis, each with distinct advantages and procedural requirements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized method for the determination of sodium L-glutamate hydrate, often requiring a derivatization step to enhance detection. moca.net.uaakjournals.com A common approach involves pre-column derivatization with 1-Fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent. moca.net.uamoca.net.ua This process makes the otherwise difficult-to-detect glutamate (B1630785) molecule amenable to UV detection. moca.net.ua Chromatographic separation is typically achieved using a reversed-phase C18 column. moca.net.uasemanticscholar.org

The mobile phase composition is a critical parameter in achieving good separation. A common mobile phase consists of a mixture of methanol (B129727) and water, often in a 1:1 ratio. moca.net.uasemanticscholar.org Detection is then carried out using a UV spectrophotometer, with a common wavelength for detection being 254 nm. semanticscholar.org The pH of the standard solutions is often adjusted to around 7.8 using a sodium bicarbonate solution before derivatization. moca.net.ua Following derivatization, which can be performed in a water bath, the mixture is typically acidified with hydrochloric acid and extracted with an organic solvent like diethyl ether. moca.net.ua The linearity of calibration curves in such methods has been demonstrated, allowing for accurate quantification in various food samples. moca.net.ua

ParameterTypical Condition
Derivatization Agent 1-Fluoro-2,4-dinitrobenzene (DNFB)
Stationary Phase Reversed-phase C18 column
Mobile Phase Methanol:Water (1:1)
Detection UV at 254 nm
pH of Standards ~7.8

Gas Chromatography (GC) Applications

Gas chromatography (GC) presents another powerful tool for the analysis of sodium L-glutamate hydrate, though it necessitates a derivatization step to increase the volatility of the polar amino acid. sigmaaldrich.com Common derivatization techniques include the formation of trimethylsilyl (B98337) ether derivatives or trifluoroacetate (B77799) (TFA)/butyl ester derivatives. nih.gov The derivatization process makes the analyte suitable for GC analysis. sigmaaldrich.com

One validated method involves the use of gas chromatography-tandem mass spectrometry (GC-MS/MS) for the quantitation of L-Glutamic acid. nih.gov This technique offers high selectivity and sensitivity. nih.gov The derivatization can be performed rapidly in the heated GC injection port. nih.gov For instance, the use of MethElute™ reagent allows for quick derivatization. nih.gov The calibration for such methods has been shown to be linear over a range of concentrations, with defined limits of detection. nih.gov

ParameterTypical Condition
Derivatization Agent Trimethylsilyl ether or TFA/butyl ester
Detection Mass Spectrometry (MS or MS/MS)
Derivatization Location Heated GC injection port
Linearity Range (example) 0.5 to 100 μg/mL
Limit of Detection (example) 100 ng/mL

Spectrophotometric and Fluorimetric Assays

Spectrophotometric and fluorimetric methods offer sensitive and often high-throughput alternatives for the quantification of sodium L-glutamate hydrate, frequently relying on enzyme-catalyzed reactions.

Enzyme-Coupled Spectrophotometric Methods

Enzyme-coupled spectrophotometric methods provide a specific and sensitive means of determining L-glutamate concentration. These assays typically involve enzymes such as L-glutamate oxidase or glutamate dehydrogenase (GLDH). nih.govnmkl.org

One common principle involves the oxidative deamination of L-glutamic acid by glutamate dehydrogenase in the presence of nicotinamide-adenine dinucleotide (NAD+), which is reduced to NADH. nmkl.org The resulting NADH can then reduce a chromogenic substance, such as iodonitro tetrazolium chloride (INT), to a colored formazan (B1609692) in a reaction catalyzed by diaphorase. nmkl.org The absorbance of the formazan is then measured in the visible range, for example, at 492 nm. nmkl.org

Another approach utilizes L-glutamate oxidase, which catalyzes the conversion of glutamate to α-ketoglutarate, producing hydrogen peroxide (H2O2) as a byproduct. nih.gov This H2O2 can then be used in a peroxidase-coupled reaction with a chromogenic substrate like 2,2'-azinobis(3-ethylbenzthiazoline-6-sulfonic acid) to produce a colored product. nih.gov The reaction of monosodium glutamate with ninhydrin (B49086) to produce a colored product that can be measured spectrophotometrically, for instance at 571 nm, is another established method. ijcrt.org

EnzymePrincipleDetection Wavelength
Glutamate Dehydrogenase (GLDH) Reduction of NAD+ to NADH, which then reduces a chromogen.492 nm (for formazan)
L-Glutamate Oxidase Production of H2O2, which reacts with a chromogenic substrate.Varies with substrate
Ninhydrin Reaction Reaction with the amino acid to form a colored product.571 nm

High-Sensitivity Fluorimetric Approaches

Fluorimetric methods offer enhanced sensitivity for the detection of sodium L-glutamate hydrate and are often based on enzymatic reactions that produce a fluorescent product. akjournals.com These assays are frequently available in kit formats and are suitable for high-throughput screening in microplates. nih.gov

A prevalent method involves the use of glutamate-specific enzymes to generate hydrogen peroxide (H2O2). cellbiolabs.com In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a non-fluorescent probe, such as the proprietary MaxiProbe or a resorufin-based probe, to produce a highly fluorescent compound. cellbiolabs.comcaymanchem.com The fluorescence of this product can be measured at specific excitation and emission wavelengths, for example, excitation at 530-570 nm and emission at 590-600 nm. cellbiolabs.comcaymanchem.com

Another high-sensitivity approach utilizes glutamate dehydrogenase and the reduction of NADP+ to NADPH, with the resulting fluorescence of NADPH being measured. nih.gov These methods can achieve very low detection limits, sometimes in the nanomolar range. cellbiolabs.com

Assay PrincipleEnzyme(s)Probe/ProductExcitation/Emission (nm)Detection Limit (example)
H2O2 ProductionL-Glutamate Oxidase, Horseradish PeroxidaseMaxiProbe/Fluorescent Product530/5900.3 µM
H2O2 ProductionGlutamate-specific enzymes, HRPResorufin530-560/590300 nM
NADPH ProductionGlutamate DehydrogenaseNADPHNot specifiedNot specified

Electrochemical and Biosensor-Based Detection Strategies

Electrochemical methods, particularly those employing biosensors, represent a rapidly advancing frontier for the detection of sodium L-glutamate hydrate. nih.gov These strategies offer the potential for real-time, highly sensitive, and selective measurements. nih.gov

A common approach in the development of glutamate biosensors is the use of enzymes like glutamate oxidase (GluOx) or glutamate dehydrogenase (GDH) as the biological recognition element. nih.govaip.org In glutamate oxidase-based sensors, the enzyme catalyzes the oxidation of glutamate, producing hydrogen peroxide (H2O2). nih.gov This H2O2 can then be electrochemically detected, typically through its oxidation at a platinum electrode, generating a measurable current that correlates with the glutamate concentration. nih.gov

Glutamate dehydrogenase-based biosensors operate on a different principle. They catalyze the oxidation of glutamate using NAD+ as a cofactor, which is reduced to NADH. mdpi.com The resulting NADH can then be electrochemically oxidized, and the measured current is proportional to the glutamate concentration. mdpi.com To enhance the performance of these biosensors, various nanomaterials, such as carbon nanotubes and gold nanoparticles, are often incorporated into the electrode design to improve conductivity and facilitate electron transfer. nih.govnih.gov These biosensors have demonstrated good linearity over specific concentration ranges and low limits of detection. mdpi.com

Biosensor TypeEnzymePrinciple of DetectionElectrode Material ExamplePerformance Characteristic (Example)
Amperometric Glutamate Oxidase (GluOx)Electrochemical oxidation of H2O2PlatinumHigh sensitivity and selectivity
Amperometric Glutamate Dehydrogenase (GDH)Electrochemical oxidation of NADHNanoporous GoldLinear Range: 50-700 µM, LOD: 6.82 µM mdpi.com
Immunosensor Anti-glutamate antibodyAmperometric detectionGold Nanoparticle/Molybdenum Disulfide/ChitosanLinear Range: 0.05-200 µM, LOD: 0.03 µM nih.gov

Application of Chemometrics and Multivariate Calibration for Characterization

Chemometrics and multivariate calibration are powerful statistical and mathematical tools used to extract meaningful information from complex chemical data. In the context of Sodium L-glutamate hydrate, these methodologies are instrumental in its characterization, particularly within complex matrices like food products or biological samples. mdpi.com Techniques such as Principal Component Analysis (PCA) and Cluster Analysis (CA) are applied to classify and analyze datasets with multiple variables. mdpi.comresearchgate.net

Multivariate calibration methods, including Partial Least Squares (PLS) and Principal Component Regression (PCR), are employed to build predictive models. For instance, these models can be used to quantify the concentration of glutamate in a sample based on spectroscopic data, such as near-infrared (NIR) spectroscopy. researchgate.net By analyzing the full spectrum of a sample, these techniques can account for overlapping signals from other components, thereby improving the accuracy and reliability of the quantification compared to traditional univariate methods. purdue.edu

High-performance liquid chromatography (HPLC) methods, when combined with multivariate analysis, can effectively determine amino acid profiles in complex mixtures. nih.gov This approach allows for the robust separation and quantification of multiple amino acids simultaneously, providing a comprehensive characterization of the sample. nih.gov The application of these chemometric approaches is crucial for quality control in food production and for detailed analysis in metabolic studies.

In Vitro and Ex Vivo Cellular and Tissue-Based Research Models

Sodium L-glutamate hydrate is widely utilized in various in vitro cell culture systems to investigate its physiological roles and cellular mechanisms. It serves as a key excitatory neurotransmitter in neuronal cultures and as a signaling molecule in other cell types like pancreatic islets. frontiersin.orgnih.gov Its use in cell culture media is also essential for supporting cell growth and metabolism. lohmann-minerals.com

In neuronal cultures , L-glutamate is used to study neurotransmission, plasticity, and excitotoxicity. frontiersin.org Studies on primary cortical neurons and human neuroblastoma cell lines (like SH-SY5Y) use glutamate to induce controlled neuronal depolarization or, at higher concentrations, to model neurodegenerative processes by triggering excitotoxic cell death. nih.govmdpi.com For example, research has shown that challenging cultured adult hippocampal neurons with low concentrations of glutamate (e.g., 25 μM) can improve their electrical activity with minimal cell loss. nih.gov

In the context of pancreatic islets , glutamate is investigated for its role in regulating hormone secretion. nih.gov It is known to be present in and released from α-cells and can potentiate insulin (B600854) secretion from β-cells. nih.govnih.gov Research using isolated islets has demonstrated that glutamate signaling occurs through both ionotropic and metabotropic glutamate receptors, influencing the secretion of insulin and glucagon (B607659). nih.govnih.gov However, prolonged exposure to high concentrations of dietary monosodium glutamate has been associated with a reduction in pancreatic β-cell mass in animal models. plos.org

For general cell suspension cultures , particularly in bioproduction processes, sodium L-glutamate is an important component of the growth medium. lohmann-minerals.com It serves as a source of nitrogen and carbon, supporting stable and efficient growth conditions for mammalian cells used in the production of biopharmaceuticals. lohmann-minerals.com It also helps in stabilizing the pH of the culture medium, which is critical for maintaining cell viability and function. lohmann-minerals.com L-Glutamic acid monosodium salt hydrate is a common form used for these applications due to its suitability for cell culture. sigmaaldrich.comresearchgate.netthomassci.com

Table 1: Examples of Sodium L-Glutamate Hydrate Application in Cell Culture Systems

Cell Type/SystemResearch FocusKey FindingsReference(s)
Adult Hippocampal Neurons Recovery of Electrical Activity25 µM glutamate for 1-7 days significantly improved electrical potential with minimal excitotoxicity. nih.gov
Primary Cortical Neurons Glutamate Toxicity and MetabolismHigh glutamate concentrations (up to 50,000 µM) reduced neuronal viability by 90%. Cells incubated with lactate (B86563) were more susceptible to glutamate toxicity than those with glucose. mdpi.com
Pancreatic Islets (Mouse & Human) Glucagon SecretionActivation of ionotropic glutamate receptors (iGluRs) by glutamate stimulates glucagon secretion. nih.gov
Pancreatic Islets (Rat) Insulin Secretion & HistologyProlonged dietary consumption was associated with reduced β-cell mass and increased fibrosis, but did not affect overall glucose homeostasis. plos.org
Mammalian Cell Cultures (General) BioproductionServes as an essential nutrient, supports stable growth, and helps stabilize the pH of the culture medium. lohmann-minerals.com
HT22 Hippocampal Cells Cell Viability & ApoptosisUsed to treat cells to study effects on viability and expression of molecules related to apoptotic cell death. sigmaaldrich.com

Metabolic mapping and quantitative enzyme histochemistry are advanced techniques used to visualize and measure metabolic processes and enzyme activities within the structural context of tissues. These methods are crucial for understanding the complex role of glutamate in cellular metabolism.

Metabolic mapping allows for the spatial resolution of metabolic pathways. For example, by using 1H magnetic resonance spectroscopic imaging (MRSI) after the administration of a 13C-labeled tracer like glucose, researchers can map glutamate metabolism in the brain with high temporal and spatial resolution. biorxiv.org This technique enables the observation of label incorporation into glutamate and other related metabolites, providing insights into the rates of glycolysis, the tricarboxylic acid (TCA) cycle, and glutamatergic metabolism across different brain regions. biorxiv.org

Quantitative enzyme histochemistry is a microscopic method that quantifies enzyme activities in tissue sections, preserving the cellular and structural integrity of the tissue. nih.gov This is particularly valuable for heterogeneous tissues like the brain and liver. nih.govnih.gov This technique has been used to determine the activity and kinetics of glutamate dehydrogenase (GDH), a key enzyme that reversibly converts glutamate to α-ketoglutarate. nih.gov By applying staining procedures to tissue cryostat sections and using scanning microphotometry, researchers can perform kinetic measurements to determine key enzyme parameters like the maximum reaction velocity (Vmax) and the Michaelis constant (Km). nih.govnih.gov Such studies have shown that GDH activity is highest in the liver and that its kinetics are dependent on the coenzyme (NAD+ or NADP+) and substrate concentration. nih.gov

Table 2: Kinetic Parameters of Glutamate Dehydrogenase (GDH) in Mouse Liver Determined by Quantitative Enzyme Histochemistry

CoenzymeVmaxKm (Glutamate)Ki (Glutamate Substrate Inhibition)Optimal Glutamate Concentration
NAD+ 2.5-fold higher than NADP+1.92 mM12.2 mM10 mM
NADP+ -1.66 mM3.95 mM10 mM
Data derived from studies on mouse liver cryostat sections. nih.gov

Theoretical and Computational Chemistry Approaches in Sodium L Glutamate Hydrate Research

Density Functional Theory (DFT) for Molecular Structure and Vibrational Mode Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting molecular geometries and vibrational frequencies. In the context of Sodium L-glutamate hydrate (B1144303), DFT calculations can elucidate the stable conformations of the glutamate (B1630785) ion, the nature of its interaction with sodium ions and water molecules, and the interpretation of its vibrational spectra.

Researchers have employed DFT to compute stable structures and to assign vibrational modes observed in infrared (IR) and Raman spectroscopy. researchgate.net A hierarchical approach, which combines classical molecular simulations with DFT calculations, has been proposed to accurately model the vibrational frequencies of glutamate in fluctuating environments like water. nih.gov This method treats the intramolecular vibrational degrees of freedom quantum mechanically while the surrounding environment is handled with classical mechanics. nih.gov

For instance, studies on L-glutamic acid, the parent amino acid of sodium L-glutamate, have utilized solid-state DFT to examine its polymorphic forms and interpret their terahertz spectra. chemrxiv.org Such calculations help in understanding the intermolecular forces that dictate the crystal structure. chemrxiv.org The choice of the density functional and basis set is crucial, as it influences the accuracy of the predicted unit cell parameters and vibrational transition frequencies. chemrxiv.org DFT calculations can predict the vibrational frequencies associated with specific molecular motions, such as the stretching and bending of carboxylate groups and the torsional motions of the carbon backbone, providing a detailed assignment of experimental spectra. researchgate.netnih.gov

Below is a table summarizing representative vibrational frequency predictions for glutamate species in different environments, as determined by computational methods.

Vibrational ModeEnvironmentPredicted Frequency (cm⁻¹)Computational Method
1C Carboxylate Asymmetric StretchBound to GluR4/E705D mutantDownshifted by 5 cm⁻¹DFT/MD
1C Carboxylate Asymmetric StretchBound to wild-type proteinDownshifted by 4 cm⁻¹DFT/MD

Data sourced from a study on glutamate in a protein-water environment, illustrating the sensitivity of vibrational frequencies to the local environment as predicted by a hierarchical DFT/MD approach. nih.gov

Statistical Mechanics Simulations (e.g., RISM) for Elucidating Solution Properties

Statistical mechanics provides a bridge between the microscopic properties of molecules and the macroscopic thermodynamic properties of a system. The Reference Interaction Site Model (RISM) is a statistical mechanical theory of molecular liquids used to determine the structure and thermodynamics of solvated molecules.

The 1D- and 3D-RISM methodologies have been specifically applied to aqueous solutions of sodium L-glutamate to investigate the hydration and dynamics of the L-glutamate anion (Glu⁻). researchgate.net These studies reveal detailed information about the arrangement of water molecules around the glutamate ion.

Key findings from RISM studies on sodium L-glutamate solutions include:

Concentration-Dependent Hydration: At very low concentrations, the dynamic effects of the glutamate ion extend beyond its first hydration shell. However, as the concentration increases (to ≥ 0.3 M), the hydration becomes more localized, primarily involving water molecules that form hydrogen bonds with the carboxylate groups of the glutamate anion. researchgate.net

Fragile Hydration Shell: The hydration structure around the glutamate ion is described as "rather fragile." researchgate.net

Effective Dipole Moment: The water molecules hydrating the carboxylate groups are oriented roughly parallel to the anion's dipole moment, which significantly enhances the effective dipole moment of the Glu⁻ ion in solution. researchgate.net

Ion Pairing: RISM calculations can also provide insights into the potential formation of [Na⁺Glu⁻]⁰ ion pairs in the solution. researchgate.net The lifetime of these complexes, however, is limited by the rotational diffusion timescale of the individual glutamate anions. researchgate.net

These simulations offer a molecular-level picture of how sodium L-glutamate structures the surrounding water and interacts with its counter-ion, which is fundamental to understanding its solubility and behavior in aqueous environments.

Molecular Dynamics Simulations for Conformational and Intermolecular Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of conformational changes, intermolecular interactions, and dynamic processes.

For sodium L-glutamate hydrate, MD simulations can explore:

Conformational Flexibility: The glutamate molecule possesses several rotatable bonds, allowing it to adopt various conformations in solution. MD simulations can map the potential energy surface of the molecule and identify the most stable or frequently occurring conformations. Studies on related systems, such as poly-L-glutamate, show that environmental factors like the presence of salt (sodium chloride) can dramatically shift conformational preferences, for instance, from an extended coil to a compact α-helix. rsc.org

Intermolecular Interactions: The simulations explicitly model the non-covalent interactions between glutamate, sodium ions, and water molecules. This includes electrostatic interactions between the charged carboxylate and amino groups with ions and water dipoles, as well as hydrogen bonding. nih.gov For example, simulations have been used to assess the transport of glutamate, water, and ions through nanopores, revealing that interactions with the pore walls and other molecules powerfully influence diffusion. nih.gov

MD simulations have been extensively used to study the interaction of glutamate with biological receptors, providing insights into the binding process and the conformational changes induced in the protein. nih.govsci-hub.box These simulations reveal that the binding process can involve specific residues that attract and orient the glutamate molecule within the binding site. sci-hub.box

The table below summarizes key parameters often derived from MD simulations to characterize the dynamics of solvated species.

ParameterDescriptionRelevance to Sodium L-glutamate Hydrate
Radius of Gyration (Rg) A measure of the overall size and compactness of a molecule.Tracks conformational changes of the glutamate molecule (e.g., extended vs. folded).
Radial Distribution Function (g(r)) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Characterizes the structure of hydration shells around the glutamate and sodium ions.
Diffusion Coefficient A measure of the translational mobility of a particle in solution.Quantifies the movement of glutamate, sodium, and water molecules. nih.gov
Hydrogen Bond Lifetime The average duration of a hydrogen bond between two specific groups (e.g., glutamate carboxylate and water).Indicates the stability of the hydration shell and intermolecular interactions.

These computational techniques provide a detailed, dynamic picture of sodium L-glutamate hydrate at the atomic level, complementing experimental data and enhancing the fundamental understanding of its chemical behavior.

Emerging Research Directions and Future Perspectives

Unraveling Atomic-Level Details of L-Glutamate Transport Processes

The precise control of L-glutamate concentrations in the extracellular space is critical for normal neurological function. physiology.org Excitatory amino acid transporters (EAATs) are responsible for the removal of glutamate (B1630785) from the synaptic cleft. physiology.orgresearchgate.net Understanding the intricate mechanics of these transporters at an atomic level is a major focus of current research.

Recent studies have utilized a combination of ensemble-based enhanced sampling techniques and molecular dynamics simulations to characterize the conformational changes that glutamate transporters undergo during the transport cycle. researchgate.netpnas.org These computational approaches have provided a detailed, four-stage model of the transition between the outward-facing and inward-facing states of the transporter. researchgate.netpnas.org This model highlights the critical role of sodium ion binding in locking the transporter in specific conformations and the influence of lipid interactions on the energetics of the transport process. researchgate.net

A significant breakthrough in this area was the crystallization of a prokaryotic homolog of glutamate transporters, GltPh, which has served as a valuable model for understanding the structure and function of its mammalian counterparts. mdpi.com High-resolution structural data from GltPh has allowed for detailed computational investigations into the dynamics of substrate and ion binding. mdpi.com These studies have revealed that the binding of sodium ions and the substrate are tightly coupled, a crucial aspect of the transport mechanism. researchgate.net

Future research in this area will likely focus on obtaining high-resolution structures of mammalian glutamate transporters to build upon the insights gained from their prokaryotic homologs. These efforts will be instrumental in developing a more complete picture of the transport cycle and identifying potential targets for therapeutic intervention.

Research AreaKey FindingsTechniques Used
Conformational Dynamics Glutamate transporters undergo a complex, four-stage conformational change during the transport cycle. researchgate.netpnas.orgEnsemble-based enhanced sampling, Molecular dynamics simulations
Role of Ions Sodium ion binding is essential for stabilizing specific transporter conformations. researchgate.netMolecular dynamics simulations, Crystallography
Lipid Interactions The surrounding lipid membrane directly influences the energetics of the transport process. researchgate.netMolecular dynamics simulations
Structural Intermediates Transient intermediate structures formed during the transport cycle may be responsible for the uncoupled chloride ion conductance observed in glutamate transporters. researchgate.netComputational modeling

Investigating Regulatory Mechanisms of Transporter Subunit Oligomerization and Intracellular Trafficking

Glutamate transporters exist and function as oligomers, typically trimers, within the cell membrane. mdpi.com The formation of these oligomeric complexes is a critical post-translational modification that influences the transporter's stability, trafficking, and function. nih.gov Research is ongoing to understand the precise mechanisms that govern the assembly of these subunits and their subsequent transport to the plasma membrane.

Oligomerization is believed to play a role in the quality control process within the endoplasmic reticulum, ensuring that only properly folded and assembled transporters are targeted to the cell surface. nih.gov The interaction between transmembrane proteins helps to shield hydrophobic surfaces from the lipid bilayer, thereby increasing protein stability. nih.gov

Intracellular trafficking, the process by which proteins are transported to their correct cellular destinations, is a highly regulated process. youtube.com For membrane proteins like glutamate transporters, this involves transport through the secretory pathway, from the endoplasmic reticulum to the Golgi apparatus and finally to the plasma membrane. youtube.com This process is mediated by vesicular transport, where proteins are packaged into vesicles that bud from one compartment and fuse with the next. youtube.com The sorting and targeting of these vesicles are controlled by specific signal sequences on the cargo proteins and a complex machinery of regulatory proteins. youtube.com

Future investigations will aim to identify the specific molecular signals and protein-protein interactions that regulate the oligomerization and trafficking of glutamate transporters. A deeper understanding of these processes could reveal new targets for modulating transporter expression at the cell surface.

Regulatory ProcessKey AspectsSignificance
Oligomerization Formation of trimeric complexes. mdpi.comEssential for transporter stability, quality control, and function. nih.gov
Intracellular Trafficking Transport through the secretory pathway (ER to Golgi to plasma membrane). youtube.comEnsures proper localization of transporters at the cell surface. nih.gov
Vesicular Transport Mediated by transport vesicles. youtube.comAllows for the targeted delivery of transporters. youtube.com
Sorting and Targeting Controlled by signal sequences and regulatory proteins. youtube.comEnsures the specificity of protein localization. youtube.com

Exploration of Polymorph Transformation Mechanisms and Control Strategies

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in the manufacturing of chemical compounds. L-glutamic acid, the precursor to sodium L-glutamate, is known to exist in two polymorphic forms: the metastable α-form and the stable β-form. acs.org The transformation from the α-form to the β-form is a solvent-mediated process that involves the dissolution of the metastable form and the nucleation and growth of the stable form. acs.org

Controlling the polymorphic form is crucial as each form can have different physical properties, such as solubility and stability. ikm.org.my Research in this area is focused on developing a deeper understanding of the kinetics of polymorphic transformation and devising strategies to control the crystallization process to produce the desired polymorph. researchgate.net This includes the use of process modeling and simulations to predict crystallization behavior and optimize process conditions. acs.org

PolymorphStabilityTransformation ProcessInfluencing Factors
α-form MetastableDissolves during transformation. acs.orgTemperature, Additives acs.orgikm.org.my
β-form StableNucleates and grows from solution. acs.orgTemperature, Additives acs.orgikm.org.my

Development and Characterization of Novel Modulators for Glutamate-Related Enzymatic Activities and Transporters

Given the central role of glutamate transporters in regulating neurotransmission, they represent a promising target for the development of novel therapeutics for a variety of neurological disorders. nih.gov Dysfunction of these transporters has been implicated in conditions where excitotoxicity is a contributing factor. nih.gov Consequently, there is significant interest in identifying compounds that can modulate the activity of these transporters.

Recent efforts have focused on the discovery of positive allosteric modulators, which are compounds that enhance the transporter's function without directly interacting with the glutamate binding site. nih.gov One such study employed a hybrid structure-based approach to screen a library of small molecules for their ability to interact with a specific domain on the EAAT2 transporter. nih.gov This screening identified several compounds that were subsequently characterized as activators of EAAT2-mediated transport. nih.gov These activators were shown to increase the rate of glutamate translocation, suggesting an allosteric mechanism of action. nih.gov

In addition to transporters, enzymes involved in glutamate metabolism, such as glutamate dehydrogenase, are also potential targets for modulation. researchgate.net This enzyme plays a key role in the metabolic fate of glutamate within astrocytes. researchgate.net The expression of glutamate dehydrogenase has been shown to be correlated with the expression of glutamate transporters during development. researchgate.net

The development of novel modulators for both glutamate transporters and related enzymes holds significant therapeutic potential. Future research will focus on optimizing the potency and selectivity of these compounds and evaluating their efficacy in preclinical models of neurological disease.

Modulator TypeTargetMechanism of ActionTherapeutic Potential
Positive Allosteric Modulators EAAT2 TransporterEnhance the rate of glutamate translocation. nih.govNeuroprotection in disorders involving excitotoxicity. nih.gov
Enzyme Modulators Glutamate DehydrogenaseAlter the metabolic flux of glutamate. researchgate.netTo be determined.

Systems Biology Approaches and Omics Data Integration for Comprehensive Metabolic Understanding

To gain a holistic understanding of the role of sodium L-glutamate in cellular metabolism, researchers are increasingly turning to systems biology approaches. nih.gov This involves the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics, to construct comprehensive models of biological systems. frontiersin.org

By combining these large-scale datasets, it is possible to map the complex network of interactions between genes, proteins, and metabolites that govern cellular function. shef.ac.uk In the context of glutamate metabolism, this approach can help to elucidate how changes in the expression of glutamate transporters and enzymes are coordinated with broader metabolic pathways. uq.edu.au

For example, integrating metabolomics data with genomic and transcriptomic data can reveal how genetic variations or changes in gene expression impact metabolic fluxes. nih.gov This can provide insights into the metabolic reprogramming that occurs in various physiological and pathological states.

Systems biology models can also be used to predict the cellular response to perturbations, such as the introduction of a drug or a change in nutrient availability. nih.gov This predictive capability is invaluable for identifying potential drug targets and developing personalized medicine strategies. frontiersin.org The application of systems biology to the study of glutamate metabolism is still in its early stages, but it holds immense promise for unraveling the complexity of this fundamental biological system.

Omics PlatformData ProvidedContribution to Systems Biology
Genomics Information about the genetic makeup of an organism. frontiersin.orgIdentifies the genes encoding for transporters, enzymes, and regulatory proteins. shef.ac.uk
Transcriptomics Information about gene expression levels (mRNA). frontiersin.orgReveals how the expression of glutamate-related genes is regulated. shef.ac.uk
Proteomics Information about protein abundance and post-translational modifications. frontiersin.orgQuantifies the levels of glutamate transporters and enzymes. shef.ac.uk
Metabolomics Information about the abundance of small molecules (metabolites). frontiersin.orgMeasures the levels of glutamate and related metabolites, providing a snapshot of metabolic activity. shef.ac.uk

Q & A

Basic Research Questions

Q. How can researchers accurately determine the purity and hydration state of sodium L-glutamate hydrate in experimental settings?

  • Methodological Answer : Use thermogravimetric analysis (TGA) to quantify water content by measuring mass loss upon heating. Pair this with nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of impurities in the anhydrous form. X-ray diffraction (XRD) can validate crystalline structure, while high-performance liquid chromatography (HPLC) ensures chemical purity .

Q. What are the standard analytical techniques for characterizing sodium L-glutamate hydrate in aqueous solutions?

  • Methodological Answer : Employ dielectric relaxation spectroscopy (DRS) to study ion hydration dynamics and rotational diffusion. Complement this with 1D-RISM/3D-RISM computational models to predict hydration shell structures and ion-pair interactions at varying concentrations (e.g., 0–1.9 M). These methods reveal how carboxylate groups dominate hydration beyond 0.3 M .

Q. How does sodium L-glutamate hydrate interact with biological macromolecules in vitro?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding affinities with proteins or receptors. For neurochemical studies, pair electrophysiological assays (e.g., patch-clamp) with glutamate receptor agonists/antagonists to assess its role in NMDA or kainate receptor activation .

Advanced Research Questions

Q. How do hydration dynamics of sodium L-glutamate hydrate influence its reactivity in catalytic applications?

  • Methodological Answer : Investigate its catalytic efficiency in cellulose cross-linking with 1,2,3,4-butanetetracarboxylic acid (BTCA) using Fourier-transform infrared spectroscopy (FTIR) to track esterification. Compare reaction rates under controlled humidity to correlate hydration state with catalytic activity .

Q. What experimental designs resolve contradictions in reported hydration behaviors of sodium L-glutamate hydrate?

  • Methodological Answer : Replicate DRS and molecular dynamics simulations under identical conditions (e.g., 25°C, 0.3 M) to validate findings. If discrepancies persist, use neutron scattering to probe hydrogen-bonding networks or variable-temperature NMR to assess lifetime of hydrate complexes .

Q. How can sodium L-glutamate hydrate be utilized to study metabolic reprogramming in pathogens like Chlamydia trachomatis?

  • Methodological Answer : Incorporate isotopically labeled [U-¹³C₅]glutamate or [¹⁵N]glutamine into axenic media to track carbon/nitrogen flux via mass spectrometry. Compare metabolic pathways in infected vs. uninfected host cells to identify glutamate-dependent virulence mechanisms .

Q. What are the challenges in modeling sodium L-glutamate hydrate’s rotational diffusion in concentrated solutions?

  • Methodological Answer : Apply hydrodynamic slip boundary conditions in computational models to account for reduced solvent friction. Validate predictions using DRS-derived relaxation times and compare with Stokes-Einstein deviations at >0.3 M concentrations .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., hydration shell stability), cross-validate using orthogonal techniques (DRS + simulations) and control variables like ionic strength .
  • Data Reproducibility : Document hydration state (e.g., monohydrate vs. anhydrous) and storage conditions (−20°C recommended for long-term stability) to ensure consistency .
  • Ethical Compliance : Follow ICH guidelines for pharmaceutical-grade studies, including facility validation and reagent traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.